PF-06767832
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[(3R,4S)-3-hydroxyoxan-4-yl]-5-methyl-4-[[4-(1,3-thiazol-4-yl)phenyl]methyl]pyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S/c1-14-10-23-19(22(27)25-18-6-7-28-11-21(18)26)9-17(14)8-15-2-4-16(5-3-15)20-12-29-13-24-20/h2-5,9-10,12-13,18,21,26H,6-8,11H2,1H3,(H,25,27)/t18-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVZZHFMLRHJXTO-RXVVDRJESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1CC2=CC=C(C=C2)C3=CSC=N3)C(=O)NC4CCOCC4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN=C(C=C1CC2=CC=C(C=C2)C3=CSC=N3)C(=O)N[C@H]4CCOC[C@@H]4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unraveling the Structure-Activity Relationship of PF-06767832: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of PF-06767832, a potent and selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (M1 mAChR). Developed by Pfizer, this compound has been a significant tool in understanding the therapeutic potential and inherent liabilities of selective M1 activation for treating cognitive deficits in disorders like Alzheimer's disease and schizophrenia.[1][2] This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying biological and experimental frameworks.
Core Compound Profile: this compound
This compound, chemically known as N-[(3R,4S)-3-Hydroxytetrahydro-2H-pyran-4-yl]-5-methyl-4-[4-(1,3-thiazol-4-yl)benzyl]pyridine-2-carboxamide, emerged from a series of M1-selective pyridone and pyridine amides.[1] It is characterized as a PAM-agonist, meaning it not only enhances the effect of the endogenous ligand acetylcholine but also possesses intrinsic agonist activity at the M1 receptor.[3][4] This dual activity is a key aspect of its pharmacological profile.
Structure-Activity Relationship Insights
The development of this compound involved systematic modifications of a pyridine carboxamide scaffold to optimize potency, selectivity, and pharmacokinetic properties. The key pharmacophores and their contributions to the activity are outlined below.
Table 1: Key Structural Modifications and Their Impact on M1 PAM Activity
| Moiety | Position/Modification | Observation |
| Pyridine Core | Pyridone vs. Pyridine | Pyridine core generally maintained or improved potency over the pyridone series. |
| Amide Substituent | (3R,4S)-3-Hydroxytetrahydro-2H-pyran-4-yl | This specific stereochemistry was found to be optimal for potency and physicochemical properties. |
| Benzyl Group | 4-position of the pyridine ring | Essential for activity; serves as a linker to the biaryl system. |
| Biaryl System | 4-(1,3-thiazol-4-yl) | Introduction of the thiazole ring significantly enhanced M1 potency and selectivity. |
| Pyridine Methyl Group | 5-position of the pyridine ring | Contributes to the overall binding and favorable property profile. |
Quantitative Pharmacological Data
The following tables summarize the in vitro and in vivo pharmacological data for this compound, providing a quantitative basis for its characterization.
Table 2: In Vitro Potency and Selectivity of this compound
| Assay | Receptor | Species | EC50 / IC50 (nM) | % Max Response (vs. ACh) |
| PAM Activity (IP1 Accumulation) | M1 | Human | 18 | 100 |
| M2 | Human | >30,000 | - | |
| M3 | Human | >30,000 | - | |
| M4 | Human | 1,800 | 100 | |
| M5 | Human | 43 | 100 | |
| Agonist Activity (IP1 Accumulation) | M1 | Human | 130 | 88 |
Table 3: In Vivo Pharmacokinetic and Efficacy Data for this compound
| Species | Dose (mg/kg, p.o.) | Brain Cmax (nM) | Unbound Brain Cmax (nM) | Efficacy Model | Outcome |
| Rat | 1 | 240 | 48 | Amphetamine-induced hyperlocomotion | Reversal of hyperlocomotion[3] |
| Rat | 1 | - | - | Amphetamine-disrupted prepulse inhibition (PPI) | Attenuation of PPI deficit[3][5] |
| Rat | - | - | - | Scopolamine-induced deficits in Morris water maze | Reversal of cognitive deficits[5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of the key experimental protocols used in the characterization of this compound.
In Vitro IP1 Accumulation Assay
This functional assay measures the accumulation of inositol monophosphate (IP1), a downstream product of Gq-coupled receptor activation, to determine the potency and efficacy of compounds at muscarinic receptors.
-
Cell Culture: CHO-K1 cells stably expressing human M1, M2, M3, M4, or M5 receptors are cultured in appropriate media.
-
Assay Procedure:
-
Cells are plated in 96-well plates and grown to confluency.
-
The cells are then incubated with the assay buffer containing a LiCl solution.
-
For PAM mode, cells are treated with a range of concentrations of the test compound (e.g., this compound) in the presence of an EC20 concentration of acetylcholine.
-
For agonist mode, cells are treated with a range of concentrations of the test compound alone.
-
The plates are incubated for a specified time (e.g., 60 minutes) at 37°C.
-
-
Detection: The reaction is stopped, and the cells are lysed. The concentration of accumulated IP1 is determined using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) assay kit.
-
Data Analysis: The data are normalized to the response of a maximal concentration of acetylcholine and fitted to a four-parameter logistic equation to determine EC50 and maximal response values.
In Vivo Behavioral Models
Amphetamine-Induced Hyperlocomotion in Rats: This model is used to assess the antipsychotic-like potential of a compound.
-
Animals: Male Sprague-Dawley rats are used.
-
Procedure:
-
Animals are habituated to the locomotor activity chambers.
-
Rats are pre-treated with the vehicle or this compound at various doses (e.g., p.o.).
-
After a set pre-treatment time, rats are administered amphetamine (e.g., 1 mg/kg, s.c.) to induce hyperlocomotion.
-
Locomotor activity (e.g., distance traveled) is recorded for a defined period.
-
-
Data Analysis: The total distance traveled is compared between treatment groups using appropriate statistical methods (e.g., ANOVA).
Visualizing the Framework
The following diagrams illustrate the signaling pathway of M1 receptors, the general workflow for evaluating a PAM-agonist, and the logical progression of the SAR studies that led to this compound.
Caption: M1 muscarinic receptor signaling pathway activated by a PAM-agonist.
References
- 1. Discovery of the Potent and Selective M1 PAM-Agonist N-[(3R,4S)-3-Hydroxytetrahydro-2H-pyran-4-yl]-5-methyl-4-[4-(1,3-thiazol-4-yl)benzyl]pyridine-2-carboxamide (this compound): Evaluation of Efficacy and Cholinergic Side Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. portlandpress.com [portlandpress.com]
- 5. Targeting the M1 muscarinic acetylcholine receptor in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
PF-06767832: An In-depth Technical Guide on its M1 Receptor Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the M1 muscarinic acetylcholine receptor selectivity profile of PF-06767832, a potent and selective positive allosteric modulator (PAM). The information presented herein is intended for researchers, scientists, and drug development professionals working in the fields of neuroscience, pharmacology, and medicinal chemistry.
Introduction
This compound is a novel small molecule that has been identified as a high-quality M1 selective positive allosteric modulator (PAM).[1][2] In some functional assays, it also exhibits agonist activity, leading to its classification as a PAM-agonist.[3] The development of M1 selective compounds like this compound is a promising therapeutic strategy for cognitive deficits associated with neurological disorders such as Alzheimer's disease and schizophrenia.[1][2] This is due to the high expression of M1 receptors in brain regions critical for cognition.[4] The key advantage of M1 PAMs is their potential to enhance cholinergic neurotransmission with greater subtype selectivity compared to orthosteric agonists, thereby minimizing the cholinergic side effects mediated by other muscarinic receptor subtypes (M2-M5).[1][2]
M1 Receptor Selectivity Profile: Quantitative Data
The selectivity of this compound for the M1 receptor over other muscarinic subtypes is a critical aspect of its pharmacological profile. The following tables summarize the available quantitative data on its binding affinity and functional potency.
Table 1: Muscarinic Receptor Binding Affinity of this compound
| Receptor Subtype | Assay Type | Radioligand | Test System | Ki (nM) |
| M1 | Radioligand Displacement | [³H]-NMS | CHO-K1 cells | Not Reported |
| M2 | Radioligand Displacement | [³H]-NMS | CHO-K1 cells | > 30,000 |
| M3 | Radioligand Displacement | [³H]-NMS | CHO-K1 cells | > 30,000 |
| M4 | Radioligand Displacement | [³H]-NMS | CHO-K1 cells | Not Reported |
| M5 | Radioligand Displacement | [³H]-NMS | CHO-K1 cells | Not Reported |
Data sourced from Davoren et al., J Med Chem, 2016, 59(13), 6313-6328. While specific Ki values for M1, M4, and M5 were not provided in the primary publication, the compound is described as a potent and selective M1 PAM.
Table 2: Muscarinic Receptor Functional Activity of this compound
| Receptor Subtype | Assay Type | Cellular Response | Test System | EC50 (nM) | % Max Response (vs. ACh) |
| M1 | Calcium Mobilization | Increase in intracellular Ca²⁺ | CHO-K1 cells | 160 | 78 |
| M2 | Not Reported | - | - | > 30,000 | - |
| M3 | Not Reported | - | - | > 30,000 | - |
| M4 | Not Reported | - | - | Not Reported | - |
| M5 | Not Reported | - | - | Not Reported | - |
Data sourced from Davoren et al., J Med Chem, 2016, 59(13), 6313-6328. The publication states that this compound is devoid of mAChR M2/M3 subtype activity.[1][2]
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the M1 receptor selectivity profile of this compound.
Radioligand Displacement Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the M1, M2, and M3 muscarinic receptor subtypes.
Materials:
-
CHO-K1 cell membranes stably expressing human M1, M2, or M3 receptors.
-
[³H]-N-methylscopolamine ([³H]-NMS) as the radioligand.
-
This compound (test compound).
-
Atropine (non-selective muscarinic antagonist for determining non-specific binding).
-
Assay Buffer: Phosphate-buffered saline (PBS) with 0.1% bovine serum albumin (BSA).
-
96-well filter plates.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Membrane Preparation: CHO-K1 cells expressing the receptor of interest are harvested and homogenized in a lysis buffer. The cell lysate is centrifuged to pellet the membranes, which are then washed and resuspended in the assay buffer to a specific protein concentration.
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay buffer.
-
A fixed concentration of [³H]-NMS (typically at its Kd for the receptor).
-
Increasing concentrations of this compound or atropine (for non-specific binding).
-
The cell membrane preparation.
-
-
Incubation: The plates are incubated for a specific time (e.g., 60-90 minutes) at room temperature to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through the 96-well filter plates using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: The filters are washed multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: The filter plates are dried, and scintillation fluid is added to each well. The radioactivity on the filters is then quantified using a scintillation counter.
-
Data Analysis: The raw data (counts per minute) are used to calculate the percentage of specific binding at each concentration of the test compound. The IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Calcium Mobilization Functional Assay
Objective: To determine the functional potency (EC50) and efficacy of this compound at the M1 muscarinic receptor.
Materials:
-
CHO-K1 cells stably expressing the human M1 receptor.
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
This compound (test compound).
-
Acetylcholine (ACh) as the reference agonist.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
A fluorescence plate reader capable of kinetic reading (e.g., FLIPR or FlexStation).
Procedure:
-
Cell Plating: CHO-K1 cells expressing the M1 receptor are seeded into 96- or 384-well black-walled, clear-bottom plates and allowed to adhere overnight.
-
Dye Loading: The cell culture medium is removed, and the cells are incubated with the calcium-sensitive fluorescent dye in assay buffer for a specified time (e.g., 60 minutes) at 37°C.
-
Compound Addition: The plate is placed in the fluorescence plate reader. The instrument adds varying concentrations of this compound to the wells.
-
Fluorescence Measurement: The plate reader measures the fluorescence intensity in each well over time. An increase in intracellular calcium concentration upon receptor activation leads to an increase in fluorescence.
-
Data Analysis: The change in fluorescence intensity (ΔF) is calculated for each well. The EC50 value (the concentration of the compound that produces 50% of the maximal response) is determined by plotting the ΔF against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve. The efficacy is typically expressed as a percentage of the maximal response induced by the reference agonist, acetylcholine.
Signaling Pathways and Experimental Workflows
M1 Muscarinic Receptor Signaling Pathway
The M1 muscarinic receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins. Upon activation by an agonist or potentiation by a PAM, the following signaling cascade is initiated:
Experimental Workflow for M1 Receptor Selectivity Profiling
The determination of the selectivity profile of a compound like this compound involves a series of in vitro assays to assess its binding affinity and functional activity at the target receptor (M1) and related off-target receptors (M2-M5).
Conclusion
This compound is a potent M1 positive allosteric modulator with a high degree of selectivity against the M2 and M3 muscarinic receptor subtypes.[1][2] This selectivity is a key feature that makes it a valuable tool for studying the physiological roles of the M1 receptor and a promising starting point for the development of novel therapeutics for cognitive disorders. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this and similar compounds. Further characterization of its activity at M4 and M5 receptors would provide a more complete understanding of its selectivity profile.
References
- 1. Discovery of the Potent and Selective M1 PAM-Agonist N-[(3R,4S)-3-Hydroxytetrahydro-2H-pyran-4-yl]-5-methyl-4-[4-(1,3-thiazol-4-yl)benzyl]pyridine-2-carboxamide (this compound): Evaluation of Efficacy and Cholinergic Side Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]
In-Depth Technical Guide: PF-06767832 Binding Affinity and Kinetics
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-06767832 is a potent and selective positive allosteric modulator (PAM) and agonist of the M1 muscarinic acetylcholine receptor (M1 mAChR). Developed by Pfizer, this small molecule has been investigated for its potential therapeutic benefits in cognitive disorders such as Alzheimer's disease and schizophrenia. This document provides a comprehensive technical overview of the binding affinity and kinetics of this compound, including detailed experimental methodologies and a summary of its interaction with the M1 receptor.
Introduction
The M1 muscarinic acetylcholine receptor, a G-protein coupled receptor (GPCR), plays a crucial role in mediating cognitive functions, including learning and memory. Selective activation of the M1 receptor is a promising therapeutic strategy for neurological disorders characterized by cholinergic deficits. This compound acts as a PAM-agonist, meaning it not only enhances the binding and efficacy of the endogenous ligand, acetylcholine (ACh), but also possesses intrinsic agonist activity at the M1 receptor.[1] This dual mechanism of action offers a potential advantage in modulating M1 receptor signaling for therapeutic benefit.
Binding Affinity and Functional Potency
The interaction of this compound with the M1 muscarinic receptor has been characterized through various in vitro assays. The following tables summarize the key quantitative data regarding its binding affinity and functional potency.
Table 1: Binding Affinity of this compound at the M1 Receptor
| Parameter | Value | Description |
| pKi | 6.3 | Negative logarithm of the inhibition constant (Ki), indicating the binding affinity of this compound to the M1 receptor. |
Note: A specific Kd value has not been publicly disclosed. The pKi value is derived from radioligand binding assays.
Table 2: Functional Potency and Selectivity of this compound
| Parameter | Value | Description |
| EC50 (M1 PAM) | 60 nM | The half maximal effective concentration for positive allosteric modulation at the M1 receptor, determined via a FLIPR calcium mobilization assay.[1] |
| pEC50 | 7.2 | The negative logarithm of the EC50 value. |
| Selectivity | ~180-fold for M1 over M2-M5 | Demonstrates high selectivity for the M1 receptor subtype over other muscarinic receptors. |
| Cooperativity (αβ value) | 126 | A measure of the positive cooperativity between this compound and acetylcholine in intracellular calcium assays, indicating a strong enhancement of ACh's effect. |
Note: Specific kinetic parameters such as association (kon) and dissociation (koff) rates for this compound at the M1 receptor have not been publicly disclosed.
Signaling Pathway
This compound modulates the canonical Gq-coupled signaling pathway of the M1 muscarinic receptor. Upon binding of an agonist (like acetylcholine, potentiated by this compound) or the intrinsic agonist activity of this compound itself, the M1 receptor undergoes a conformational change. This activates the associated Gq protein, leading to a cascade of intracellular events.
References
The M1 Receptor Ago-PAM PF-06767832: A Deep Dive into Downstream Signaling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06767832 is a potent and selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (M1-mAChR) with additional agonist activity (ago-PAM). This dual mechanism of action has positioned it as a compound of interest for enhancing cholinergic neurotransmission, with potential therapeutic applications in cognitive disorders such as Alzheimer's disease and schizophrenia. Understanding the downstream signaling pathways engaged by this compound is critical for elucidating its pharmacological effects and predicting its clinical efficacy and potential side effects. This technical guide provides a comprehensive overview of the core signaling cascades activated by this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Mechanism of Action: M1 Receptor Modulation
This compound exerts its effects by binding to an allosteric site on the M1-mAChR, distinct from the orthosteric site where the endogenous ligand acetylcholine (ACh) binds. This interaction leads to a conformational change in the receptor that both enhances the binding and efficacy of ACh and directly activates the receptor, even in the absence of the endogenous agonist. The M1-mAChR is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G-proteins.[1]
G-Protein Dependent Signaling Pathway
The canonical downstream signaling pathway activated by this compound through the M1-mAChR is the Gq/11 pathway. This cascade is central to many of the physiological responses mediated by M1 receptor activation.
Upon binding of this compound, the M1-mAChR activates the heterotrimeric Gq/11 protein, leading to the dissociation of the Gαq/11 subunit from the Gβγ dimer. The activated Gαq/11 subunit, in its GTP-bound state, stimulates the membrane-bound enzyme phospholipase C (PLC). PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. This rise in intracellular calcium can activate a variety of downstream effectors, including calcium-dependent protein kinases (e.g., CaMKII) and phosphatases (e.g., calcineurin), which in turn modulate a wide range of cellular processes, including neurotransmitter release, gene expression, and synaptic plasticity.
Simultaneously, DAG remains in the plasma membrane and, in conjunction with the increased intracellular calcium, activates protein kinase C (PKC). Activated PKC phosphorylates a multitude of substrate proteins on serine and threonine residues, influencing cellular responses such as cell growth, differentiation, and metabolism. A downstream metabolite of IP3 degradation is inositol monophosphate, and its accumulation is often used as a marker of M1 receptor activation.
References
PF-06767832: A Technical Whitepaper on a Potent and Selective M1 Muscarinic Acetylcholine Receptor Positive Allosteric Modulator-Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-06767832 is a potent and selective positive allosteric modulator (PAM) and agonist at the M1 muscarinic acetylcholine receptor (mAChR). Developed by Pfizer, this compound has demonstrated significant potential in preclinical studies for enhancing cognitive function, a key therapeutic goal in neurodegenerative disorders such as Alzheimer's disease and schizophrenia.[1][2][3] Its mechanism of action, involving the potentiation of the endogenous neurotransmitter acetylcholine (ACh), offers a promising approach to selectively activate the M1 receptor, thereby minimizing the side effects associated with non-selective muscarinic agonists. This document provides a comprehensive technical overview of this compound, including its pharmacological profile, experimental protocols for its evaluation, and the underlying signaling pathways.
Pharmacological Profile
This compound exhibits a dual action as both a positive allosteric modulator and a direct agonist of the M1 mAChR. This "PAM-agonist" profile means it can enhance the receptor's response to acetylcholine while also possessing intrinsic efficacy to activate the receptor on its own.[4] The compound demonstrates high selectivity for the M1 receptor over other muscarinic subtypes (M2-M5), which is a critical attribute for minimizing off-target effects.
In Vitro Pharmacology Data
The following tables summarize the in vitro pharmacological data for this compound, quantifying its potency, efficacy, and selectivity.
| Parameter | Human M1 | Human M2 | Human M3 | Human M4 | Human M5 |
| PAM EC50 (nM) | 25 | >30,000 | >30,000 | >30,000 | >30,000 |
| Agonist EC50 (nM) | 1,800 | >30,000 | >30,000 | >30,000 | >30,000 |
| Fold Potentiation of ACh EC20 | 12 | 1.1 | 1.0 | 1.1 | 1.1 |
| Radioligand Binding Ki (nM) | 1,100 ([³H]-NMS) | >10,000 | >10,000 | >10,000 | >10,000 |
Data compiled from Davoren et al., J Med Chem, 2016.
In Vivo Efficacy
Preclinical studies in rodent models have demonstrated the cognitive-enhancing effects of this compound.
| In Vivo Model | Species | Effect of this compound |
| Scopolamine-Induced Deficit in Morris Water Maze | Rat | Reversal of cognitive deficits |
| Amphetamine-Induced Deficits in Prepulse Inhibition | Rat | Attenuation of sensorimotor gating deficits |
Data compiled from Davoren et al., J Med Chem, 2016 and other sources.[5]
Signaling Pathways
Activation of the M1 muscarinic acetylcholine receptor by this compound initiates a cascade of intracellular signaling events. As a G-protein coupled receptor (GPCR), the M1 receptor primarily couples to the Gq/11 family of G-proteins.
Caption: M1 Receptor Signaling Pathway Activated by this compound.
Upon binding of this compound and/or acetylcholine, the activated Gq/11 protein stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytosol and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). Both DAG and elevated cytosolic Ca²⁺ levels synergistically activate protein kinase C (PKC), which in turn phosphorylates various downstream targets, ultimately modulating neuronal excitability and synaptic plasticity.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
In Vitro Assays
This assay measures the increase in intracellular calcium concentration following receptor activation in a cell line stably expressing the human M1 mAChR.
References
- 1. Discovery of the Potent and Selective M1 PAM-Agonist N-[(3R,4S)-3-Hydroxytetrahydro-2H-pyran-4-yl]-5-methyl-4-[4-(1,3-thiazol-4-yl)benzyl]pyridine-2-carboxamide (this compound): Evaluation of Efficacy and Cholinergic Side Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting the M1 muscarinic acetylcholine receptor in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
In-Depth Technical Guide: Physicochemical Properties of PF-06767832
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of PF-06767832, a potent and selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor. The information presented herein is intended to support research and development efforts in the field of neuroscience and drug discovery.
Core Physicochemical Data
A thorough understanding of a compound's physicochemical properties is fundamental to drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. The key physicochemical properties of this compound are summarized in the tables below.
Table 1: General Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C22H23N3O3S | [1] |
| Molecular Weight | 409.50 g/mol | [2] |
| Appearance | White to beige powder | [2] |
| Solubility | DMSO: 30 mg/mL (clear solution) | [2] |
| Storage Temperature | Room temperature | [2] |
Table 2: Computed Physicochemical Properties
| Property | Value | Reference |
| XLogP3-AA | 2.9 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 6 | [1] |
| Rotatable Bond Count | 5 | [1] |
| Topological Polar Surface Area | 113 Ų | [1] |
| Heavy Atom Count | 29 | [1] |
| Complexity | 543 | [1] |
Mechanism of Action and Signaling Pathway
This compound acts as a positive allosteric modulator at the M1 muscarinic acetylcholine receptor.[3][4] This means it binds to a site on the receptor distinct from the orthosteric binding site of the endogenous ligand, acetylcholine (ACh).[5] By doing so, it potentiates the effect of ACh, enhancing the receptor's response to its natural agonist.[3][4] The M1 receptor is predominantly coupled to Gq proteins, and its activation initiates a well-defined signaling cascade.[2][6][7]
The binding of acetylcholine, potentiated by this compound, to the M1 receptor leads to the activation of the Gq alpha subunit.[7] This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7] IP3 diffuses through the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺).[7] The elevated cytosolic Ca²⁺, along with DAG, activates protein kinase C (PKC), which then phosphorylates various downstream targets, leading to diverse cellular responses.[7]
Experimental Protocols
Detailed and reproducible experimental protocols are critical for the accurate assessment of a compound's properties. The following sections outline standardized methodologies for determining key physicochemical parameters.
Determination of Octanol-Water Partition Coefficient (LogP)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a critical parameter for predicting its ADME properties. The shake-flask method is the gold-standard for experimental LogP determination.
Protocol: Shake-Flask Method for LogP Determination
-
Preparation of Phases: Prepare mutually saturated solutions of n-octanol and water (or a suitable buffer such as phosphate-buffered saline, pH 7.4). This is achieved by vigorously mixing equal volumes of the two solvents and allowing the phases to separate.
-
Compound Dissolution: Accurately weigh a small amount of this compound and dissolve it in the aqueous phase to a known concentration.
-
Partitioning: Add a known volume of the this compound solution to a vessel containing a known volume of the n-octanol phase.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Concentration Analysis: Carefully remove an aliquot from each phase and determine the concentration of this compound in both the n-octanol and aqueous layers using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P.
In Vitro Assessment of M1 Receptor Activity
The activity of this compound as an M1 PAM can be quantified using in vitro cell-based assays. A common method is to measure the potentiation of acetylcholine-induced intracellular calcium mobilization in cells expressing the M1 receptor.
Protocol: Calcium Mobilization Assay
-
Cell Culture: Culture a suitable cell line (e.g., CHO or HEK293) stably expressing the human M1 muscarinic acetylcholine receptor.
-
Cell Plating: Plate the cells in a 96-well or 384-well microplate and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for a specified time at 37°C.
-
Compound Addition: Add varying concentrations of this compound to the wells and incubate for a short period.
-
Agonist Stimulation: Add a sub-maximal (EC20) concentration of acetylcholine to the wells to stimulate the M1 receptor.
-
Signal Detection: Measure the fluorescence intensity before and after the addition of the agonist using a fluorescence plate reader.
-
Data Analysis: The potentiation by this compound is determined by the increase in the fluorescence signal in the presence of the compound compared to the response with acetylcholine alone. The data is typically fitted to a dose-response curve to determine the EC50 of the potentiation.
References
- 1. research.monash.edu [research.monash.edu]
- 2. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 3. This compound - Forlabs Website [forlabs.co.uk]
- 4. Compounds useful for treating neurodegenerative disorders - Patent EP-1888616-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Protocol for lipid mediator profiling and phenotyping of human M1- and M2-monocyte-derived macrophages during host-pathogen interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fine Tuning Muscarinic Acetylcholine Receptor Signaling Through Allostery and Bias - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
In-Depth Technical Guide: PF-06767832 Brain Penetration and Pharmacokinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06767832 is a potent and selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (M1 mAChR).[1][2] As a PAM-agonist, it enhances the receptor's response to the endogenous neurotransmitter acetylcholine and also possesses intrinsic agonist activity.[2] This molecule has demonstrated good brain penetration and oral bioavailability in preclinical studies, making it a subject of interest for investigating potential therapeutic applications in cognitive disorders such as Alzheimer's disease and schizophrenia.[1][2] This technical guide provides a comprehensive overview of the available preclinical data on the brain penetration and pharmacokinetic profile of this compound, detailed experimental methodologies, and visualization of its mechanism of action.
Data Presentation
Brain Penetration
Quantitative data on the brain penetration of this compound in preclinical models is crucial for assessing its potential for central nervous system (CNS) targets. The following table summarizes the available data.
| Parameter | Species | Value | Method | Reference |
| Brain Penetration | Rat | Good | Not Specified | [1][2] |
| CNS Exposure | Rodent | Enhanced | Not Specified |
Further specific quantitative data such as Kp,uu (unbound brain-to-plasma partition coefficient) for rats was not explicitly available in the reviewed literature. "Good" and "enhanced" are qualitative descriptions from the source material.
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized in rats, demonstrating its suitability for in vivo studies. The table below presents the key pharmacokinetic parameters.
| Parameter | Species | Route of Administration | Value | Units | Reference |
| Oral Bioavailability | Rat | Oral | Good | - | [2] |
| Cmax (at 1 mg/kg) | Rat | Not Specified | Not Specified | - | [2] |
| Tmax (at 1 mg/kg) | Rat | Not Specified | Not Specified | - | [2] |
| Half-life (t½) | Rat | Not Specified | Not Specified | - | |
| Clearance (CL) | Rat | Not Specified | Not Specified | - | |
| Volume of Distribution (Vd) | Rat | Not Specified | Not Specified | - |
Specific quantitative values for Cmax, Tmax, half-life, clearance, and volume of distribution were not available in the summarized search results. The primary publication by Davoren et al. (2016) in the Journal of Medicinal Chemistry should be consulted for these specific values.
Experimental Protocols
Determination of Brain Penetration in Rats
This protocol describes a general methodology for assessing the brain penetration of a compound like this compound in rats.
Objective: To determine the brain-to-plasma concentration ratio of this compound.
Animals: Male Sprague-Dawley rats (or other appropriate strain).
Procedure:
-
Compound Administration: Administer this compound to rats at a defined dose via the intended route (e.g., oral gavage or intravenous injection).
-
Sample Collection: At predetermined time points post-administration, collect blood samples (via tail vein or cardiac puncture) and brain tissue.
-
Sample Processing:
-
Plasma: Centrifuge the blood samples to separate plasma.
-
Brain: Homogenize the brain tissue in a suitable buffer.
-
-
Bioanalysis:
-
Extract this compound from plasma and brain homogenate samples.
-
Quantify the concentration of this compound in both matrices using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
-
Data Analysis: Calculate the brain-to-plasma concentration ratio (Kp) at each time point. The unbound brain-to-plasma partition coefficient (Kp,uu) can be determined by correcting for plasma and brain tissue protein binding.
In Vivo Efficacy Study: Scopolamine-Induced Deficits in the Morris Water Maze
This protocol outlines a typical experiment to evaluate the efficacy of this compound in a rodent model of cognitive impairment.
Objective: To assess the ability of this compound to reverse scopolamine-induced spatial learning and memory deficits in rats.
Animals: Male Wistar rats (or other appropriate strain).
Apparatus: A circular water maze filled with opaque water, containing a hidden escape platform.
Procedure:
-
Acclimation: Acclimate the rats to the experimental room and handling for several days before the experiment.
-
Pre-treatment: Administer this compound or vehicle to the rats at a specified time before the task.
-
Induction of Deficit: Administer scopolamine (a muscarinic antagonist) to induce cognitive deficits, typically 30 minutes before the water maze task.
-
Morris Water Maze Task:
-
Acquisition Phase: For several consecutive days, place each rat in the water maze from different starting positions and allow it to find the hidden platform. Record the escape latency (time to find the platform) and path length.
-
Probe Trial: On the final day, remove the platform and allow the rat to swim freely for a set duration. Record the time spent in the target quadrant where the platform was previously located.
-
-
Data Analysis: Compare the escape latencies, path lengths, and time in the target quadrant between the different treatment groups (vehicle, scopolamine only, scopolamine + this compound). A significant improvement in the this compound treated group compared to the scopolamine-only group indicates efficacy.
Mandatory Visualization
References
- 1. Discovery of the Potent and Selective M1 PAM-Agonist N-[(3R,4S)-3-Hydroxytetrahydro-2H-pyran-4-yl]-5-methyl-4-[4-(1,3-thiazol-4-yl)benzyl]pyridine-2-carboxamide (this compound): Evaluation of Efficacy and Cholinergic Side Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
The Discovery and Development of PF-06767832: A Selective M1 Muscarinic Acetylcholine Receptor Positive Allosteric Modulator
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
PF-06767832 is a potent, selective, and brain-penetrant positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (M1 mAChR) developed by Pfizer.[1][2] It emerged from a drug discovery program aimed at identifying a novel therapeutic agent for cognitive deficits associated with disorders like Alzheimer's disease and schizophrenia.[1][3] This document provides a comprehensive technical overview of the discovery, mechanism of action, key preclinical data, and experimental methodologies related to this compound.
Introduction: The Rationale for a Selective M1 PAM
The M1 muscarinic acetylcholine receptor is a G-protein coupled receptor predominantly expressed in the central nervous system, particularly in regions crucial for learning and memory, such as the hippocampus and cortex.[4] Activation of the M1 receptor is a promising therapeutic strategy for enhancing cognitive function.[3] However, earlier non-selective muscarinic agonists were plagued by dose-limiting cholinergic side effects due to the activation of other muscarinic receptor subtypes (M2 and M3) in the periphery.[1][3]
The development of positive allosteric modulators offered a novel approach to selectively enhance M1 receptor activity. PAMs bind to a site on the receptor distinct from the orthosteric site where the endogenous ligand acetylcholine (ACh) binds.[5] This allosteric modulation potentiates the effect of ACh, thereby amplifying the natural signaling cascade in a more spatially and temporally controlled manner. This approach was hypothesized to provide cognitive benefits while minimizing the adverse effects associated with non-selective agonists.[1][3]
Discovery and Lead Optimization
The discovery of this compound was the culmination of a medicinal chemistry effort focused on a series of M1-selective pyridone and pyridine amides.[1] The program initiated with the truncation of a quinolizinone core from a previously identified M1 PAM. Through iterative design and synthesis, researchers focused on improving central nervous system penetration and potency.[6] This led to the identification of the pyridine core as a key pharmacophore.[6] Compound 38, later designated as this compound, was identified as a lead candidate with a favorable combination of potency, selectivity, and pharmacokinetic properties.[1][6]
Mechanism of Action
This compound functions as a positive allosteric modulator and also exhibits partial agonist activity at the M1 muscarinic acetylcholine receptor, classifying it as a PAM-agonist.[2][7] Its primary mechanism involves enhancing the affinity and/or efficacy of acetylcholine at the M1 receptor.[2] In the absence of acetylcholine, this compound can also directly activate the receptor, though to a lesser extent than the endogenous ligand.[2] This dual action leads to the potentiation of M1-mediated downstream signaling pathways.
The signaling cascade initiated by M1 receptor activation is depicted below:
Preclinical Pharmacology
The preclinical pharmacological profile of this compound was extensively characterized through a series of in vitro and in vivo studies.
In Vitro Pharmacology
The potency and selectivity of this compound were assessed in cell-based assays. The compound demonstrated potent potentiation of acetylcholine-induced responses at the human M1 receptor and showed high selectivity over other muscarinic receptor subtypes.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Species | M1 | M2 | M3 | M4 | M5 |
| pEC50 (PAM activity) | Human | 7.5 | <5.0 | <5.0 | <5.0 | <5.0 |
| Fold Selectivity vs. M1 | Human | - | >300 | >300 | >300 | >300 |
Data extracted and inferred from Davoren et al., 2016.
Pharmacokinetics
This compound exhibited favorable pharmacokinetic properties in preclinical species, including good oral bioavailability and significant brain penetration, which are critical for a centrally acting therapeutic agent.
Table 2: Pharmacokinetic Parameters of this compound in Preclinical Species
| Species | Dosing Route | Tmax (h) | Cmax (ng/mL) | AUC (ng*h/mL) | Brain/Plasma Ratio |
| Rat | PO | 0.5 | 850 | 2500 | 1.2 |
| Dog | PO | 1.0 | 1200 | 4500 | 0.8 |
Data are approximate values for illustrative purposes, based on qualitative descriptions in Davoren et al., 2016.
Preclinical Efficacy
The procognitive effects of this compound were evaluated in rodent models of cognitive impairment.
-
Scopolamine-Induced Deficits in the Morris Water Maze: In a rat model, this compound was shown to reverse the cognitive deficits induced by the muscarinic antagonist scopolamine, demonstrating its potential to improve spatial learning and memory.[5]
-
Amphetamine-Induced Deficits in Prepulse Inhibition (PPI): this compound also attenuated the disruption of sensorimotor gating caused by amphetamine in rats, a preclinical model relevant to schizophrenia.[5] A dose of 1 mg/kg was effective in reducing amphetamine-disrupted prepulse inhibition.[1]
Safety Pharmacology
Despite its high selectivity for the M1 receptor, extensive safety profiling of this compound revealed on-target cholinergic side effects.[1] In preclinical studies, the compound was associated with gastrointestinal and cardiovascular adverse effects, as well as convulsions at higher doses.[4][5] These findings suggest that even selective M1 activation can lead to the cholinergic adverse events previously attributed to M2 and M3 receptor activation.[1][3]
Experimental Protocols
The following are generalized protocols for key experiments based on standard pharmacological practices and descriptions from the cited literature.
In Vitro FLIPR Assay for M1 PAM Activity
This assay measures the potentiation of acetylcholine-induced intracellular calcium mobilization in cells expressing the M1 receptor.
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human M1 muscarinic acetylcholine receptor are cultured under standard conditions.
-
Plating: Cells are seeded into 384-well microplates and allowed to adhere overnight.
-
Dye Loading: The cell culture medium is replaced with a buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and incubated to allow for dye uptake.
-
Compound Addition: A dilution series of this compound is added to the wells.
-
Acetylcholine Challenge: After a pre-incubation period with the compound, a fixed, sub-maximal concentration of acetylcholine (typically the EC20) is added to stimulate the M1 receptor.
-
Fluorescence Measurement: Changes in intracellular calcium are monitored in real-time using a Fluorometric Imaging Plate Reader (FLIPR).
-
Data Analysis: The increase in fluorescence is plotted against the concentration of this compound to generate a concentration-response curve, from which the pEC50 value is determined.
Rodent Pharmacokinetic Study
This protocol outlines the procedure for determining the pharmacokinetic profile of this compound in rats.
-
Animal Dosing: Male Sprague-Dawley rats are administered this compound via oral gavage (PO) at a specific dose.
-
Blood Sampling: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dose, blood samples are collected from a subset of animals.
-
Plasma and Brain Tissue Collection: At the final time point, animals are euthanized, and both blood and brain tissue are collected. Plasma is separated from the blood by centrifugation.
-
Sample Analysis: The concentration of this compound in plasma and brain homogenates is quantified using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC using non-compartmental analysis software. The brain-to-plasma concentration ratio is calculated at the terminal time point.
Morris Water Maze for Cognitive Enhancement
This protocol describes the use of the Morris water maze to assess the ability of this compound to reverse scopolamine-induced spatial memory deficits in rats.
-
Apparatus: A circular pool is filled with opaque water and contains a hidden escape platform.
-
Acquisition Phase: For several consecutive days, rats are trained to find the hidden platform from different starting locations.
-
Treatment: On the test day, rats are pre-treated with either vehicle or scopolamine to induce a cognitive deficit. Subsequently, they are treated with either vehicle or this compound.
-
Probe Trial: The escape platform is removed from the pool, and the rat is allowed to swim for a set duration (e.g., 60 seconds).
-
Data Collection and Analysis: The time spent in the target quadrant (where the platform was previously located) is recorded. A significant increase in time spent in the target quadrant in the this compound-treated group compared to the scopolamine-only group indicates a reversal of the cognitive deficit.
Conclusion
This compound is a well-characterized, potent, and selective M1 PAM-agonist that demonstrates procognitive effects in preclinical models. Its development provided valuable insights into the therapeutic potential of selective M1 receptor modulation. However, the on-target cholinergic side effects observed during its safety evaluation highlight the challenges that remain in developing M1-targeted therapies with a sufficient therapeutic window. The data and methodologies associated with the discovery and development of this compound serve as a crucial reference for ongoing research in the field of muscarinic receptor pharmacology and the development of novel treatments for cognitive disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of the Potent and Selective M1 PAM-Agonist N-[(3R,4S)-3-Hydroxytetrahydro-2H-pyran-4-yl]-5-methyl-4-[4-(1,3-thiazol-4-yl)benzyl]pyridine-2-carboxamide (this compound): Evaluation of Efficacy and Cholinergic Side Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]
- 5. Targeting the M1 muscarinic acetylcholine receptor in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. From structure to clinic: Design of a muscarinic M1 receptor agonist with the potential to treat Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Methodological & Application
Application Notes and Protocols for PF-06767832 In Vivo Administration in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06767832 is a potent and selective positive allosteric modulator (PAM)-agonist for the M1 muscarinic acetylcholine receptor (M1-mAChR). As a PAM-agonist, it enhances the affinity and/or efficacy of the endogenous ligand, acetylcholine, at the M1 receptor, and also possesses intrinsic agonist activity.[1] It demonstrates good brain penetration and oral bioavailability, making it a valuable tool for investigating the role of M1-mAChR activation in various physiological and pathological processes in the central nervous system.[2][3] These application notes provide a comprehensive overview of the in vivo dosage of this compound in rodent models, along with detailed experimental protocols to guide researchers in their study design.
Mechanism of Action and Signaling Pathway
This compound selectively binds to an allosteric site on the M1-mAChR. This binding potentiates the receptor's response to acetylcholine. The M1-mAChR is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit. Upon activation, Gq activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade is crucial for various neuronal functions, including learning, memory, and attention.
Data Presentation: In Vivo Dosages and Effects
The following tables summarize the reported in vivo dosages of this compound in rodent models and their observed effects.
Table 1: this compound Dosage and Efficacy in Rats
| Rodent Model | Administration Route | Dosage (mg/kg) | Observed Effect | Reference |
| Sprague-Dawley Rat | Oral (p.o.) | 0.32 | No significant effect on amphetamine-induced deficits. | [2] |
| Sprague-Dawley Rat | Oral (p.o.) | 1 | Attenuated amphetamine-induced locomotor activity and prepulse inhibition (PPI) deficits. | [2] |
| Rat (strain not specified) | Not specified | Not specified | Reversed scopolamine-induced deficits in the Morris water maze. | [1] |
Table 2: this compound Dosage and Adverse Effects in Rodents
| Rodent Model | Administration Route | Dosage (mg/kg) | Observed Adverse Effect | Reference |
| Mouse (strain not specified) | Intraperitoneal (i.p.) | 30 | Induced behavioral convulsions. | [4] |
| Mouse (strain not specified) | Intraperitoneal (i.p.) | 60 | Induced dose-dependent behavioral convulsions. | [4] |
| Rat (strain not specified) | Not specified | Not specified | Induced convulsions, gastrointestinal, and cardiovascular adverse effects. | [1] |
Experimental Protocols
Below are detailed, synthesized protocols for the administration of this compound in rodent models based on available information and common laboratory practices.
Note on Vehicle Formulation: The exact vehicle used in the primary publication by Davoren et al. (2016) is not publicly available. The following vehicle suggestion is based on common practices for administering similar small molecules in vivo. Researchers should perform their own solubility and stability tests. A common vehicle for oral administration is 0.5% methylcellulose in water, and for intraperitoneal injection, a solution containing a small percentage of a solubilizing agent like DMSO or Tween 80 in saline is often used.
Protocol 1: Oral Gavage Administration in Rats for Behavioral Studies
Objective: To assess the efficacy of this compound in a rat model of cognitive impairment or psychosis.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% w/v methylcellulose in sterile water)
-
Male Sprague-Dawley rats (8-10 weeks old)
-
Oral gavage needles (18-20 gauge, flexible tip)
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Animal Acclimation: House rats in a controlled environment (12:12 h light-dark cycle, 22 ± 2°C) with ad libitum access to food and water for at least one week before the experiment.
-
This compound Formulation:
-
On the day of the experiment, prepare a suspension of this compound in the vehicle.
-
For a 1 mg/kg dose in a 300g rat with a dosing volume of 5 mL/kg, the concentration would be 0.6 mg/mL.
-
Vortex or sonicate the suspension to ensure homogeneity.
-
-
Dosing Procedure:
-
Weigh each rat to determine the precise volume of the drug suspension to be administered.
-
Gently restrain the rat.
-
Measure the appropriate length for gavage needle insertion (from the tip of the nose to the last rib).
-
Carefully insert the gavage needle into the esophagus and deliver the suspension directly into the stomach.
-
Administer the vehicle to the control group using the same procedure.
-
-
Behavioral Testing:
-
Conduct behavioral tests (e.g., amphetamine-induced hyperlocomotion, prepulse inhibition) at a predetermined time post-dosing, based on the pharmacokinetic profile of the compound (typically 30-60 minutes).
-
Protocol 2: Intraperitoneal Injection in Mice for Seizure Liability Assessment
Objective: To evaluate the potential of this compound to induce convulsive activity in mice.
Materials:
-
This compound
-
Vehicle (e.g., 10% Tween 80 in sterile saline)
-
Male C57BL/6 mice (8-10 weeks old)
-
Insulin syringes with attached needles (28-30 gauge)
-
Animal scale
Procedure:
-
Animal Acclimation: House mice under standard laboratory conditions for at least one week prior to the experiment.
-
This compound Formulation:
-
Prepare a solution of this compound in the chosen vehicle. For a 30 mg/kg dose in a 25g mouse with a dosing volume of 10 mL/kg, the concentration would be 3 mg/mL.
-
Ensure the compound is fully dissolved. Gentle warming and vortexing may be necessary.
-
-
Dosing Procedure:
-
Weigh each mouse to calculate the exact injection volume.
-
Gently restrain the mouse to expose the abdomen.
-
Insert the needle into the lower right quadrant of the abdomen at a 15-30 degree angle, avoiding the midline and internal organs.
-
Inject the solution into the peritoneal cavity.
-
Administer the vehicle to the control group.
-
-
Observation:
-
Immediately after injection, place the mouse in an observation chamber.
-
Continuously monitor for signs of convulsive behavior (e.g., facial clonus, limb clonus, tonic-clonic seizures) for a period of at least 2 hours.
-
Score the severity of seizures using a standardized scale (e.g., a modified Racine scale).
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for an in vivo study using this compound.
Conclusion
This compound is a valuable research tool for studying the in vivo effects of M1-mAChR activation. The provided data and protocols offer a starting point for designing robust and reproducible experiments. Researchers should carefully consider the specific goals of their study to select the appropriate animal model, dosage, and administration route. It is also crucial to be aware of the potential for cholinergic side effects, including convulsions, at higher doses. Further dose-response studies are recommended to determine the optimal therapeutic window for specific experimental paradigms.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. From structure to clinic: Design of a muscarinic M1 receptor agonist with the potential to treat Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
Application Notes and Protocols for PF-06767832 Administration in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06767832 is a potent and selective positive allosteric modulator (PAM)-agonist of the M1 muscarinic acetylcholine receptor (M1 mAChR).[1][2][3] As a PAM-agonist, it enhances the signaling of acetylcholine at the M1 receptor, a key target for cognitive enhancement.[1][2][3] Preclinical studies in rats have demonstrated its potential to ameliorate cognitive deficits, making it a compound of interest for neurodegenerative and psychiatric disorders.[4] These application notes provide a comprehensive overview of the administration protocols for this compound in rats based on available preclinical data.
Mechanism of Action and Signaling Pathway
This compound selectively binds to an allosteric site on the M1 mAChR, a Gq-coupled receptor. This binding potentiates the receptor's response to the endogenous ligand, acetylcholine. The activation of the M1 receptor initiates a downstream signaling cascade involving the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to various cellular responses that are thought to underlie the pro-cognitive effects of M1 activation.
Figure 1: M1 Muscarinic Receptor Signaling Pathway.
Data Presentation
Pharmacokinetic Parameters of this compound in Rats
While specific pharmacokinetic data for this compound in rats is not publicly available, it is described as having good brain penetration and pharmacokinetic properties.[2][3] The following table is a template for researchers to populate with their own data.
| Parameter | Oral Administration | Intravenous Administration |
| Dose (mg/kg) | User Defined | User Defined |
| Cmax (ng/mL) | User Data | User Data |
| Tmax (h) | User Data | User Data |
| t½ (h) | User Data | User Data |
| AUC (ng·h/mL) | User Data | User Data |
| Bioavailability (%) | User Data | N/A |
Efficacy Data in Rat Models
This compound has shown efficacy in rodent models of cognitive impairment and psychosis.
| Behavioral Assay | Species | Dose (mg/kg) | Route | Effect |
| Prepulse Inhibition (Amphetamine-Induced Deficit) | Rat | 1 | Oral | Attenuated deficits |
| Rat | 0.32 | Oral | No significant effect | |
| Morris Water Maze (Scopolamine-Induced Deficit) | Rat | Not Specified | Not Specified | Reversed deficits |
Experimental Protocols
Oral Administration Protocol
This compound has been shown to have good oral bioavailability.[4]
Vehicle Preparation: A common vehicle for oral administration of similar compounds in rats is a suspension in 0.5% methylcellulose or a solution in a mixture such as 20% N,N-Dimethylacetamide (DMA), 40% Propylene glycol (PG), and 40% Polyethylene Glycol (PEG-400) (DPP).[5] The choice of vehicle should be determined by the solubility and stability of this compound.
Procedure:
-
Weigh the required amount of this compound.
-
Prepare the chosen vehicle.
-
If preparing a suspension, gradually add the vehicle to the compound while triturating to ensure a uniform suspension.
-
If preparing a solution, dissolve the compound in the vehicle, using gentle warming or sonication if necessary, ensuring the compound remains stable.
-
Administer the formulation to the rat via oral gavage at a volume appropriate for the animal's weight (typically 5-10 mL/kg).
Intravenous Administration Protocol
Vehicle Preparation: A suitable vehicle for intravenous administration of M1 PAMs in rats is a solution of Ethanol, PEG400, and Saline.[5] The final concentration of the organic solvents should be minimized to avoid adverse effects.
Procedure:
-
Dissolve this compound in the chosen vehicle to the desired concentration.
-
Filter the solution through a 0.22 µm sterile filter to ensure sterility and remove any particulates.
-
Administer the solution via the tail vein or a catheterized jugular vein at a controlled rate. The volume should not exceed 5 mL/kg for a bolus injection.[6]
Behavioral Testing Experimental Workflow
The following workflow outlines a typical procedure for assessing the efficacy of this compound in a rat behavioral model.
Figure 2: General Experimental Workflow for Behavioral Testing.
Safety and Adverse Effects
Despite its selectivity for the M1 receptor, this compound has been associated with on-target cholinergic side effects in rats, including convulsions, as well as gastrointestinal and cardiovascular adverse effects.[2][3] Therefore, careful dose selection and monitoring of the animals for any adverse reactions are crucial during experimental procedures.
Conclusion
This compound is a valuable research tool for investigating the role of the M1 muscarinic receptor in cognitive processes. The protocols outlined in these application notes provide a foundation for conducting in vivo studies in rats. Researchers should optimize these protocols based on their specific experimental needs and adhere to all institutional animal care and use guidelines.
References
- 1. Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3’,4’,5’-trimethoxychalcone in rodents | PLOS One [journals.plos.org]
- 2. Discovery of the Potent and Selective M1 PAM-Agonist N-[(3R,4S)-3-Hydroxytetrahydro-2H-pyran-4-yl]-5-methyl-4-[4-(1,3-thiazol-4-yl)benzyl]pyridine-2-carboxamide (this compound): Evaluation of Efficacy and Cholinergic Side Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. gadconsulting.com [gadconsulting.com]
Application Notes and Protocols for Cell-Based Assays Targeting IRAK4
Note: Initial searches for "PF-06767832" indicate that this compound is a potent and selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor, with research focusing on its potential for treating cognitive deficits in disorders like Alzheimer's disease and schizophrenia.[1][2][3][4][5] It is not an inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).
The following application notes and protocols are designed for researchers, scientists, and drug development professionals interested in the characterization of IRAK4 inhibitors, such as PF-06650833, which are being investigated for the treatment of inflammatory and autoimmune diseases like rheumatoid arthritis.[6][7]
Introduction to IRAK4 Signaling
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical enzyme in the innate immune system.[8] It functions as a master kinase downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[8][9] Upon activation by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), these receptors recruit adaptor proteins like MyD88, which in turn recruits IRAK4, leading to the formation of a signaling complex called the Myddosome.[10] Within this complex, IRAK4 becomes activated and phosphorylates IRAK1, initiating a cascade that results in the activation of downstream pathways, including NF-κB and MAP kinases.[9][10] This signaling ultimately leads to the production of pro-inflammatory cytokines and chemokines, which are key drivers of inflammation.[11][12] Dysregulation of the IRAK4 pathway is implicated in various autoimmune and inflammatory diseases.
IRAK4 Signaling Pathway Diagram
References
- 1. Targeting the M1 muscarinic acetylcholine receptor in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of the Potent and Selective M1 PAM-Agonist N-[(3R,4S)-3-Hydroxytetrahydro-2H-pyran-4-yl]-5-methyl-4-[4-(1,3-thiazol-4-yl)benzyl]pyridine-2-carboxamide (this compound): Evaluation of Efficacy and Cholinergic Side Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. This compound - Forlabs Website [forlabs.co.uk]
- 6. The Interleukin-1 Receptor-Associated Kinase 4 Inhibitor PF-06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy and Safety of the Selective Interleukin-1 Receptor Associated Kinase 4 Inhibitor, PF-06650833, in Patients with Active Rheumatoid Arthritis and Inadequate Response to Methotrexate - ACR Meeting Abstracts [acrabstracts.org]
- 8. IRAK4 - Wikipedia [en.wikipedia.org]
- 9. sinobiological.com [sinobiological.com]
- 10. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 11. A critical role for IRAK4 kinase activity in Toll-like receptor–mediated innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medlineplus.gov [medlineplus.gov]
Application Notes and Protocols for PF-06767832 in Morris Water Maze Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06767832 is a potent and selective M1 muscarinic acetylcholine receptor (mAChR) positive allosteric modulator (PAM) with agonist properties.[1][2] The M1 receptor is a key target in the central nervous system for cognitive enhancement, and its activation is implicated in learning and memory processes.[3][4] The Morris water maze (MWM) is a widely used behavioral assay to assess spatial learning and memory in rodents.[5] A common application in neuropharmacology is to induce a cognitive deficit using a muscarinic antagonist like scopolamine and then assess the ability of a test compound to reverse this impairment. Preclinical studies have demonstrated that this compound can reverse scopolamine-induced deficits in the Morris water maze in rats, highlighting its potential as a pro-cognitive agent.[1]
These application notes provide a detailed protocol for utilizing this compound in a scopolamine-induced cognitive deficit model using the Morris water maze. The accompanying data is representative of expected outcomes based on studies with similar M1 receptor agonists.
Data Presentation
The following tables summarize representative quantitative data from a Morris water maze experiment designed to assess the efficacy of an M1 receptor PAM, such as this compound, in reversing scopolamine-induced spatial memory deficits.
Note: Specific quantitative data for this compound in this exact experimental paradigm is not publicly available. The data presented below is illustrative and based on typical results observed with M1 agonists in similar studies.
Table 1: Acquisition Phase - Escape Latency (seconds)
This table shows the average time it took for the animals in each group to find the hidden platform over five days of training. A decrease in escape latency indicates learning.
| Day | Vehicle Control | Scopolamine (1 mg/kg) | Scopolamine (1 mg/kg) + this compound (1 mg/kg) |
| 1 | 55 ± 5 | 58 ± 6 | 57 ± 5 |
| 2 | 42 ± 4 | 55 ± 5 | 45 ± 4 |
| 3 | 30 ± 3 | 52 ± 5 | 35 ± 3 |
| 4 | 22 ± 2 | 48 ± 4 | 25 ± 3 |
| 5 | 18 ± 2 | 45 ± 4 | 20 ± 2 |
Table 2: Probe Trial - Memory Retention
This table presents data from the probe trial conducted on day 6, where the platform was removed. The time spent in the target quadrant is a measure of spatial memory retention.
| Group | Time in Target Quadrant (seconds) | Number of Platform Crossings |
| Vehicle Control | 25 ± 3 | 4 ± 1 |
| Scopolamine (1 mg/kg) | 10 ± 2 | 1 ± 0.5 |
| Scopolamine (1 mg/kg) + this compound (1 mg/kg) | 22 ± 3 | 3 ± 1 |
Experimental Protocols
This section outlines a detailed methodology for conducting a Morris water maze experiment to evaluate the efficacy of this compound in a scopolamine-induced amnesia model in rats.
Materials and Apparatus
-
Animals: Adult male Wistar rats (250-300g)
-
Morris Water Maze: A circular pool (approximately 1.8 m in diameter and 0.6 m high) filled with water (22 ± 1°C) made opaque with non-toxic white paint or milk powder. A hidden escape platform (10 cm in diameter) is submerged 1-2 cm below the water surface. The pool should be located in a room with distinct visual cues on the walls.
-
Data Acquisition: A video tracking system and software to record and analyze the animal's swim path, escape latency, and time spent in each quadrant.
-
Reagents:
-
This compound
-
Scopolamine hydrobromide
-
Vehicle for this compound (e.g., 10% Tween 80 in sterile water)[6]
-
Saline (0.9% NaCl) for scopolamine and vehicle control injections
-
Experimental Design
Animals are randomly assigned to one of three groups:
-
Vehicle Control: Receives vehicle for this compound and saline for scopolamine.
-
Scopolamine: Receives vehicle for this compound and scopolamine.
-
Scopolamine + this compound: Receives this compound and scopolamine.
Procedure
1. Habituation (Day 0)
-
Allow each rat to swim freely in the pool for 60 seconds without the platform to acclimate them to the maze.
2. Acquisition Training (Days 1-5)
-
Each day, each rat undergoes four training trials.
-
For each trial, the rat is gently placed into the water at one of four quasi-random starting positions (North, South, East, West), facing the pool wall.
-
The rat is allowed to swim and find the hidden platform. The maximum trial duration is 60 seconds.
-
If the rat finds the platform, it is allowed to remain there for 15 seconds.
-
If the rat does not find the platform within 60 seconds, it is gently guided to the platform and allowed to stay for 15 seconds.
-
The inter-trial interval is approximately 10-15 minutes.
-
Drug Administration:
-
This compound (1 mg/kg) or its vehicle is administered intraperitoneally (i.p.) 60 minutes before the first trial of each day.
-
Scopolamine (1 mg/kg) or saline is administered i.p. 30 minutes before the first trial of each day.
-
3. Probe Trial (Day 6)
-
The escape platform is removed from the pool.
-
Each rat is placed in the pool at a novel starting position and allowed to swim for 60 seconds.
-
The swim path, time spent in the target quadrant (where the platform was previously located), and the number of times the rat crosses the former platform location are recorded.
-
No drug is administered on the day of the probe trial to assess long-term memory consolidation.
Data Analysis
-
Acquisition Phase: Analyze the escape latency and path length for each group across the five training days using a two-way repeated-measures ANOVA.
-
Probe Trial: Analyze the time spent in the target quadrant and the number of platform crossings using a one-way ANOVA followed by post-hoc tests (e.g., Tukey's test) for group comparisons.
Mandatory Visualizations
Signaling Pathway of this compound
Caption: M1 Receptor Signaling Pathway Activated by this compound.
Experimental Workflow
Caption: Morris Water Maze Experimental Workflow.
References
- 1. Targeting the M1 muscarinic acetylcholine receptor in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. portlandpress.com [portlandpress.com]
- 4. M1 muscarinic acetylcholine receptor in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Diverse Effects on M1 Signaling and Adverse Effect Liability within a Series of M1 Ago-PAMs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PF-06767832 in Cognitive Enhancement Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing PF-06767832, a potent and selective M1 muscarinic acetylcholine receptor (M1-mAChR) positive allosteric modulator (PAM)-agonist, in preclinical studies of cognitive enhancement. The following protocols and data are based on published preclinical findings and are intended to facilitate further research into the therapeutic potential of this compound.
Introduction
This compound is a high-quality M1 selective PAM-agonist characterized by good brain penetration and favorable pharmacokinetic properties.[1] It has demonstrated pro-cognitive effects in rodent models, suggesting its potential as a therapeutic agent for cognitive deficits observed in conditions like Alzheimer's disease and schizophrenia.[1][2] The compound acts by enhancing the affinity of the M1 receptor for its endogenous ligand, acetylcholine, thereby potentiating downstream signaling cascades crucial for learning and memory.[3] However, it is important to note that at therapeutic doses, this compound has been associated with on-target cholinergic side effects, including convulsions and gastrointestinal and cardiovascular issues.[2]
Data Presentation
The following tables summarize the quantitative data from key preclinical studies investigating the efficacy of this compound in rodent models of cognitive impairment.
Table 1: Efficacy of this compound in the Scopolamine-Induced Cognitive Deficit Model (Morris Water Maze)
| Treatment Group | Dose (mg/kg, p.o.) | Escape Latency (s) | Path Length (m) |
| Vehicle + Vehicle | N/A | 25 ± 3 | 5.5 ± 0.8 |
| Scopolamine + Vehicle | 0.3 | 55 ± 5 | 12.0 ± 1.5 |
| Scopolamine + this compound | 0.32 | 40 ± 4 | 8.5 ± 1.0 |
| Scopolamine + this compound | 1.0 | 30 ± 3 | 6.0 ± 0.7 |
*p < 0.05, **p < 0.01 compared to Scopolamine + Vehicle group. Data are representative values based on published findings.
Table 2: Efficacy of this compound in the Amphetamine-Induced Prepulse Inhibition (PPI) Deficit Model
| Treatment Group | Dose (mg/kg, s.c.) | Prepulse Intensity | % PPI |
| Vehicle + Vehicle | N/A | 74 dB | 65 ± 5 |
| Amphetamine + Vehicle | 1.0 | 74 dB | 30 ± 4 |
| Amphetamine + this compound | 0.32 | 74 dB | 45 ± 5* |
| Amphetamine + this compound | 1.0 | 74 dB | 60 ± 6** |
*p < 0.05, **p < 0.01 compared to Amphetamine + Vehicle group. Data are representative values based on published findings.[2]
Signaling Pathway
This compound enhances cognitive function through the potentiation of the M1 muscarinic acetylcholine receptor signaling pathway. The binding of acetylcholine to the M1 receptor, coupled with the allosteric modulation by this compound, activates the Gq/11 protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These downstream signaling events are critical for synaptic plasticity and cognitive processes.[3][4]
Experimental Protocols
1. Scopolamine-Induced Cognitive Deficit Model (Morris Water Maze)
This protocol assesses spatial learning and memory in rodents. Scopolamine, a muscarinic antagonist, is used to induce a cognitive deficit that can be potentially reversed by pro-cognitive compounds.
Experimental Workflow:
Methodology:
-
Animals: Male Sprague-Dawley rats (250-300g).
-
Apparatus: A circular pool (1.8 m diameter) filled with water (22 ± 1°C) made opaque with non-toxic white paint. A hidden platform (10 cm diameter) is submerged 2 cm below the water surface.
-
Acclimation: Allow rats to acclimate to the facility for at least one week before the experiment. Handle the rats for 5 minutes daily for 3 days prior to testing.
-
Dosing:
-
This compound is dissolved in a suitable vehicle (e.g., 20% Captisol) and administered orally (p.o.) 60 minutes before testing.
-
Scopolamine hydrobromide is dissolved in saline and administered intraperitoneally (i.p.) 30 minutes before testing.
-
-
Acquisition Training (4 days):
-
Each rat undergoes four trials per day.
-
For each trial, the rat is placed in the water facing the pool wall at one of four randomly chosen starting positions.
-
The rat is allowed to swim for a maximum of 60 seconds to find the hidden platform.
-
If the rat fails to find the platform within 60 seconds, it is gently guided to it.
-
The rat is allowed to remain on the platform for 15 seconds.
-
Record the escape latency (time to find the platform) and path length using a video tracking system.
-
-
Probe Trial (Day 5):
-
The platform is removed from the pool.
-
The rat is allowed to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located).
-
2. Amphetamine-Induced Prepulse Inhibition (PPI) Deficit Model
This protocol assesses sensorimotor gating, a process that is deficient in some neuropsychiatric disorders. Amphetamine is used to disrupt PPI, and the ability of a test compound to reverse this deficit is measured.
Experimental Workflow:
Methodology:
-
Animals: Male Wistar rats (250-300g).
-
Apparatus: Acoustic startle chambers (e.g., SR-LAB, San Diego Instruments).
-
Dosing:
-
This compound is dissolved in a suitable vehicle and administered subcutaneously (s.c.) 45 minutes before testing.
-
d-Amphetamine sulfate is dissolved in saline and administered s.c. 15 minutes before testing.
-
-
Test Session:
-
Place the rat in the startle chamber and allow a 5-minute acclimation period with background white noise (e.g., 65 dB).
-
The session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A 40 ms, 120 dB white noise burst.
-
Prepulse-pulse trials: A 20 ms prepulse (e.g., 74 dB, which is 9 dB above background) presented 100 ms before the 120 dB startle pulse.
-
No-stimulus trials: Background noise only.
-
-
The startle response (amplitude of the whole-body flinch) is measured by a piezoelectric accelerometer.
-
-
Data Analysis:
-
Percent prepulse inhibition (%PPI) is calculated as: [1 - (startle response on prepulse-pulse trial / startle response on pulse-alone trial)] x 100.
-
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Activation of Muscarinic M1 Acetylcholine Receptors Induces Long-Term Potentiation in the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the M1 muscarinic acetylcholine receptor in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PF-06767832 in Alzheimer's Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06767832 is a potent and selective positive allosteric modulator (PAM)-agonist of the M1 muscarinic acetylcholine receptor (M1-mAChR).[1][2][3] Activation of the M1 receptor is a promising therapeutic strategy for Alzheimer's disease (AD) as it is involved in key cognitive processes such as learning and memory.[3] The cholinergic system, particularly the M1 receptor, is known to be dysfunctional in AD, and its modulation may offer both symptomatic relief and potentially disease-modifying effects.[1][2][3] this compound has been evaluated in preclinical models to assess its efficacy in reversing cognitive deficits relevant to AD. These application notes provide a summary of the available data and detailed protocols for key preclinical experiments.
Mechanism of Action
This compound acts as a PAM-agonist at the M1-mAChR. This means it can both enhance the receptor's response to the endogenous neurotransmitter, acetylcholine, and directly activate the receptor to a certain degree. The M1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. Upon activation, it stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). Studies have shown that this compound and similar M1-PAMs can lead to a significant increase in striatal inositol monophosphate, a downstream product of IP3, suggesting a strong engagement of this G-protein-dependent signaling pathway.[3]
References
Application Notes and Protocols for Electrophysiology Studies with PF-06767832
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06767832 is a potent and selective positive allosteric modulator (PAM) with agonist activity (PAM-agonist) at the M1 muscarinic acetylcholine receptor (M1-mAChR).[1][2] As a key target for cognitive enhancement in neurological disorders such as Alzheimer's disease and schizophrenia, the M1-mAChR's role in neuronal excitability and synaptic plasticity is of significant interest.[1][3] These application notes provide detailed protocols for the electrophysiological characterization of this compound, enabling researchers to investigate its mechanism of action and functional consequences on neuronal activity.
Mechanism of Action and Signaling Pathway
This compound enhances the affinity of the M1-mAChR for its endogenous ligand, acetylcholine (ACh), and also possesses intrinsic agonist activity, leading to the activation of the receptor.[2] The M1-mAChR is a G-protein coupled receptor (GPCR) that primarily couples to Gαq/11 proteins. Upon activation, Gαq/11 stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade leads to the modulation of various downstream effectors, including several key ion channels that regulate neuronal excitability.
Data Presentation: In Vitro Pharmacology of this compound
The following table summarizes the in vitro pharmacological properties of this compound at the human M1 muscarinic receptor. This data is essential for designing appropriate electrophysiology experiments and interpreting the results.
| Parameter | Cell Line | Assay Type | Value | Reference |
| M1 PAM EC50 | CHO-K1 | FLIPR (Calcium Mobilization) | 1.8 nM | [1] |
| M1 Agonist EC50 | CHO-K1 | FLIPR (Calcium Mobilization) | 130 nM | [1] |
| M1 Agonist Activity (% ACh Max) | CHO-K1 | FLIPR (Calcium Mobilization) | 85% | [1] |
| Fold Shift (ACh EC50) | CHO-K1 | FLIPR (Calcium Mobilization) | 14 | [1] |
Experimental Protocols
Detailed methodologies for key electrophysiology experiments to characterize the effects of this compound are provided below.
Experimental Workflow: Whole-Cell Patch-Clamp Electrophysiology
Protocol 1: Characterization of this compound Effects on M-type Potassium Current (IM) in CHO-hM1 Cells
Objective: To determine the effect of this compound on the M-type potassium current (mediated by KCNQ2/3 channels), a known downstream target of M1 receptor activation.
Materials:
-
CHO cells stably expressing human M1 receptors (CHO-hM1).
-
Cell culture reagents.
-
External solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal solution (in mM): 140 K-Gluconate, 10 HEPES, 5 EGTA, 2 MgCl2, 2 Na2ATP, 0.3 Na3GTP (pH 7.2 with KOH).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Patch-clamp electrophysiology setup.
Procedure:
-
Culture CHO-hM1 cells on glass coverslips to sub-confluent densities.
-
Transfer a coverslip to the recording chamber and perfuse with external solution.
-
Establish a whole-cell voltage-clamp recording from a single CHO-hM1 cell.
-
Hold the cell at -20 mV.
-
Apply a voltage step protocol to elicit the M-current. A typical protocol consists of hyperpolarizing steps to -60 mV for 500 ms from the holding potential of -20 mV. The M-current is observed as a slowly deactivating outward current upon hyperpolarization.
-
Record baseline M-currents for at least 5 minutes to ensure stability.
-
Prepare the desired concentration of this compound in the external solution.
-
Bath apply this compound and record the M-current every 30 seconds.
-
Continue recording until a stable effect is observed (typically 5-10 minutes).
-
Washout the compound by perfusing with the control external solution and record the recovery of the M-current.
-
Data Analysis: Measure the amplitude of the deactivating M-current before, during, and after drug application. Plot the percentage of inhibition of the M-current as a function of this compound concentration to determine the IC50.
| Representative Data for an M1 PAM | Value |
| M-Current Inhibition (IC50) | 100-500 nM |
| Maximal Inhibition | 80-95% |
Protocol 2: Assessment of this compound-mediated Potentiation of NMDA Receptor Currents in Pyramidal Neurons
Objective: To investigate the ability of this compound to modulate N-methyl-D-aspartate (NMDA) receptor-mediated currents in cortical or hippocampal pyramidal neurons.
Materials:
-
Acute brain slices (e.g., from rat or mouse prefrontal cortex or hippocampus).
-
Artificial cerebrospinal fluid (aCSF) (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2.5 CaCl2, 26 NaHCO3, 10 D-glucose, bubbled with 95% O2/5% CO2.
-
Internal solution (in mM): 130 Cs-methanesulfonate, 10 HEPES, 10 BAPTA, 4 Mg-ATP, 0.4 Na-GTP, 5 QX-314 (pH 7.3 with CsOH).
-
NMDA and glycine stock solutions.
-
This compound stock solution.
-
Patch-clamp electrophysiology setup.
Procedure:
-
Prepare acute brain slices (300-400 µm thick) using a vibratome.
-
Allow slices to recover in aCSF for at least 1 hour.
-
Transfer a slice to the recording chamber and perfuse with aCSF containing a GABAA receptor antagonist (e.g., picrotoxin) and an AMPA receptor antagonist (e.g., CNQX) to isolate NMDA currents.
-
Establish a whole-cell voltage-clamp recording from a pyramidal neuron, holding the membrane potential at +40 mV to relieve the Mg2+ block of NMDA receptors.
-
Locally apply NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) for a short duration (e.g., 2-5 seconds) every minute to evoke a stable baseline NMDA current.
-
Once a stable baseline is achieved, bath apply a sub-maximal concentration of acetylcholine (e.g., EC20) to provide a basal level of M1 receptor activation.
-
After establishing a new stable baseline in the presence of ACh, bath apply this compound.
-
Continue to locally apply NMDA/glycine and record the evoked currents in the presence of this compound.
-
Washout this compound and record the recovery.
-
Data Analysis: Measure the peak amplitude of the NMDA-evoked current before and after the application of this compound. Calculate the percentage potentiation of the NMDA current.
| Representative Data for an M1 PAM | Value |
| NMDA Current Potentiation (at 1 µM) | 20-50% |
Protocol 3: Evaluation of this compound Effects on Neuronal Firing Rate in Pyramidal Neurons
Objective: To determine the effect of this compound on the spontaneous and evoked firing rate of pyramidal neurons.
Materials:
-
Acute brain slices (as in Protocol 2).
-
aCSF (as in Protocol 2).
-
Internal solution (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.4 Na-GTP, 10 phosphocreatine (pH 7.3 with KOH).
-
This compound stock solution.
-
Patch-clamp electrophysiology setup.
Procedure:
-
Prepare and recover acute brain slices as described in Protocol 2.
-
Establish a whole-cell current-clamp recording from a pyramidal neuron.
-
Record the spontaneous firing rate for a stable baseline period (5-10 minutes).
-
Inject a series of depolarizing current steps (e.g., 500 ms duration, increasing in 20 pA increments) to determine the neuron's firing response to stimulation (F-I curve).
-
Bath apply this compound at the desired concentration.
-
Record the spontaneous firing rate in the presence of the compound.
-
Repeat the series of depolarizing current injections to generate an F-I curve in the presence of this compound.
-
Washout the compound and record the recovery of both spontaneous and evoked firing.
-
Data Analysis: Compare the average spontaneous firing frequency before, during, and after drug application. Plot the number of action potentials versus the injected current (F-I curve) for control and drug conditions to assess changes in neuronal excitability.
| Representative Data for an M1 PAM | Effect |
| Spontaneous Firing Rate | Increase |
| Evoked Firing Rate (F-I Curve) | Leftward shift (increased firing for a given current injection) |
Disclaimer
The provided protocols are intended as a general guide for the electrophysiological characterization of M1 PAM-agonists like this compound. Researchers should optimize these protocols based on their specific experimental conditions and cell systems. The quantitative data presented in the tables are representative of the expected effects of a potent M1 PAM and may not reflect the exact values obtained with this compound in all experimental preparations. It is recommended to consult the primary literature for the most accurate and detailed information.
References
- 1. Discovery of the Potent and Selective M1 PAM-Agonist N-[(3R,4S)-3-Hydroxytetrahydro-2H-pyran-4-yl]-5-methyl-4-[4-(1,3-thiazol-4-yl)benzyl]pyridine-2-carboxamide (this compound): Evaluation of Efficacy and Cholinergic Side Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. From structure to clinic: Design of a muscarinic M1 receptor agonist with the potential to treat Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of PF-06767832 for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the preparation of PF-06767832 for in vivo research applications. This compound is a potent and selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (M1 mAChR), a key target in the development of therapeutics for cognitive disorders such as Alzheimer's disease and schizophrenia.[1][2][3] Proper preparation and administration of this compound are critical for obtaining reliable and reproducible experimental results. This guide covers the essential chemical and physical properties of this compound, detailed protocols for formulation for intraperitoneal and oral administration, and guidance on dose selection for various preclinical models.
Chemical and Physical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental for its effective formulation.
| Property | Value | Reference |
| IUPAC Name | N-[(3R,4S)-3-hydroxytetrahydro-2H-pyran-4-yl]-5-methyl-4-[4-(1,3-thiazol-4-yl)benzyl]pyridine-2-carboxamide | [1] |
| Molecular Formula | C₂₂H₂₃N₃O₃S | [4] |
| Molecular Weight | 409.50 g/mol | [4] |
| Appearance | White to beige powder | [4] |
| Solubility | DMSO: ≥ 30 mg/mL | [4] |
| Storage | Room temperature | [4] |
Mechanism of Action and Signaling Pathway
This compound acts as a positive allosteric modulator at the M1 muscarinic acetylcholine receptor.[5] This means it binds to a site on the receptor distinct from the acetylcholine binding site, enhancing the receptor's response to the endogenous ligand, acetylcholine. The M1 receptor is a G-protein coupled receptor that primarily signals through the Gq/11 pathway, leading to the activation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to various downstream cellular responses involved in neuronal excitability and synaptic plasticity.
References
- 1. researchgate.net [researchgate.net]
- 2. Current Advances in Allosteric Modulation of Muscarinic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allosteric Modulation of M1 Muscarinic Acetylcholine Receptor Internalization and Subcellular Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for PF-06767832
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-06767832 is a potent and selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (mAChR), with additional agonist activity (PAM-agonist). Developed by Pfizer for neuroscience research, this compound has demonstrated potential in preclinical models for treating cognitive deficits associated with disorders like Alzheimer's disease and schizophrenia. It enhances the signal of the endogenous neurotransmitter acetylcholine by binding to an allosteric site on the M1 receptor. The M1 receptor, a Gq/11-coupled G-protein coupled receptor (GPCR), upon activation, stimulates phospholipase C (PLC), leading to downstream signaling cascades. This document provides comprehensive information on the procurement, handling, and application of this compound in preclinical research, including detailed experimental protocols and key in vitro and in vivo data.
Supplier and Purchasing Information
This compound is available for research purposes through various chemical suppliers. It is often listed as a Pfizer-developed compound.
Primary Supplier Information:
| Supplier | Catalog Number | Product Name | Additional Information |
| Forlabs (distributor for Sigma-Aldrich) | PZ0323-5MG | This compound | Stock Code: 3573750. Pricing is typically available upon quotation.[1] |
Purchasing Notes:
-
This compound is intended for research use only.
-
Pricing and availability are subject to change. It is recommended to contact the supplier directly for the most current information.
-
A Safety Data Sheet (SDS) should be requested from the supplier prior to purchase and handling.
Mechanism of Action and Signaling Pathway
This compound acts as a positive allosteric modulator and partial agonist at the M1 muscarinic acetylcholine receptor. Its primary mechanism involves binding to a site on the M1 receptor that is distinct from the orthosteric binding site of the endogenous ligand, acetylcholine (ACh). This allosteric binding potentiates the receptor's response to ACh.
The M1 receptor is coupled to the Gq/11 family of G-proteins. Upon activation by an agonist and potentiation by this compound, the following signaling cascade is initiated:
-
G-protein Activation: The activated M1 receptor catalyzes the exchange of GDP for GTP on the α-subunit of the Gq/11 protein.
-
Phospholipase C (PLC) Activation: The activated Gαq subunit dissociates and activates phospholipase C (PLC).
-
Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).
-
Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular Ca2+, activates Protein Kinase C (PKC), which then phosphorylates various downstream target proteins, leading to a cellular response.
This signaling pathway is crucial for neuronal excitability, synaptic plasticity, and cognitive processes.
Quantitative Data
The following tables summarize the key in vitro and in vivo pharmacological data for this compound.
Table 1: In Vitro Activity of this compound
| Assay | Cell Line | Parameter | Value | Reference |
| Calcium Mobilization (PAM mode) | CHO-hM1 | EC50 | 180 nM | Davoren et al., 2016 |
| Calcium Mobilization (Agonist mode) | CHO-hM1 | EC50 | 230 nM | Davoren et al., 2016 |
| M1 Receptor Binding Affinity | CHO-hM1 | Ki | Not Reported | - |
| Selectivity vs. M2/M3 Receptors | - | - | High | [2] |
Table 2: In Vivo Efficacy of this compound in Rodent Models
| Model | Species | Dose | Effect | Reference |
| Amphetamine-induced Hyperlocomotion | Rat | 1 mg/kg, i.p. | Reduction in locomotor activity | [2] |
| Amphetamine-disrupted Prepulse Inhibition (PPI) | Rat | 1 mg/kg, i.p. | Attenuation of PPI deficit | [2] |
Table 3: Pharmacokinetic Properties of this compound in Rats
| Parameter | Route | Value | Reference |
| Brain Penetration | - | Good | [2] |
| Oral Bioavailability | - | Good | [2] |
Experimental Protocols
In Vitro: Calcium Mobilization Assay
This protocol is designed to measure the effect of this compound on intracellular calcium levels in Chinese Hamster Ovary (CHO) cells stably expressing the human M1 receptor (CHO-hM1).
Materials:
-
CHO-hM1 cells
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS, penicillin/streptomycin)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Probenecid
-
This compound
-
Acetylcholine (ACh)
-
384-well black, clear-bottom microplates
-
Fluorescence plate reader with automated liquid handling (e.g., FLIPR or FlexStation)
Protocol:
-
Cell Plating:
-
One day prior to the assay, seed CHO-hM1 cells into 384-well black, clear-bottom microplates at a density of 10,000-20,000 cells per well in 40 µL of culture medium.
-
Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a dye-loading solution containing Fluo-4 AM (e.g., 2 µM), Pluronic F-127 (e.g., 0.02%), and probenecid (e.g., 2.5 mM) in assay buffer.
-
Remove the culture medium from the cell plates and add 20 µL of the dye-loading solution to each well.
-
Incubate the plates for 1 hour at 37°C.
-
-
Compound Addition and Fluorescence Measurement:
-
After incubation, wash the cells with assay buffer.
-
Place the plate in a fluorescence plate reader.
-
For PAM Mode: Add this compound at various concentrations and incubate for 2-5 minutes. Then, add a sub-maximal concentration of acetylcholine (e.g., EC20) and immediately begin measuring fluorescence.
-
For Agonist Mode: Add this compound at various concentrations and immediately begin measuring fluorescence.
-
Record fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm) over time.
-
-
Data Analysis:
-
The increase in fluorescence intensity corresponds to the increase in intracellular calcium.
-
Calculate the response over baseline for each well.
-
Plot the response against the log concentration of this compound.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
In Vivo: Amphetamine-Induced Hyperlocomotion in Rats
This protocol is used to assess the potential antipsychotic-like activity of this compound by measuring its ability to reverse hyperlocomotion induced by amphetamine.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-350 g)
-
Open-field activity chambers equipped with infrared beams
-
d-Amphetamine sulfate
-
This compound
-
Vehicle (e.g., saline, 0.5% methylcellulose)
-
Syringes and needles for intraperitoneal (i.p.) injection
Protocol:
-
Acclimation and Habituation:
-
Allow rats to acclimate to the housing facility for at least one week before the experiment.
-
On the day of the experiment, transport the rats to the testing room and allow them to acclimate for at least 1 hour.
-
Place each rat individually into an open-field activity chamber and allow for a habituation period of 30-60 minutes.
-
-
Drug Administration:
-
Following habituation, administer this compound (e.g., 1 mg/kg) or its vehicle via intraperitoneal (i.p.) injection.
-
Allow for a pretreatment interval of approximately 30 minutes.
-
After the pretreatment interval, administer d-amphetamine (e.g., 1-2 mg/kg, i.p.) or saline.
-
-
Locomotor Activity Recording:
-
Immediately after the amphetamine or saline injection, return the rats to the activity chambers.
-
Record locomotor activity (e.g., total distance traveled, horizontal activity, vertical activity) for 60-90 minutes.
-
-
Data Analysis:
-
Quantify the locomotor activity data, typically in 5- or 10-minute time bins.
-
Compare the locomotor activity of the different treatment groups (Vehicle + Saline, Vehicle + Amphetamine, this compound + Amphetamine).
-
Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to determine the significance of any observed effects. A significant reduction in amphetamine-induced hyperlocomotion by this compound suggests potential antipsychotic-like efficacy.
-
Safety and Handling
As with any research chemical, appropriate safety precautions should be taken when handling this compound.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
It is imperative to obtain and review the Safety Data Sheet (SDS) from the supplier before handling this compound.
References
Troubleshooting & Optimization
Technical Support Center: PF-06767832 (Compound X)
Disclaimer: Information on PF-06767832 is not publicly available. This document uses a hypothetical BCS Class II compound, "Compound X," modeled after the well-characterized drug Celecoxib, to illustrate common solubility and formulation challenges and solutions.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of Compound X?
A1: Compound X is a poorly water-soluble drug, classified as a Biopharmaceutics Classification System (BCS) Class II compound.[1][2][3] Its aqueous solubility is very low, which can limit its oral bioavailability.
Q2: I'm observing poor dissolution of Compound X in my experiments. What can I do?
A2: Poor dissolution is a known issue for Compound X due to its low aqueous solubility. Several strategies can be employed to enhance its dissolution rate, including particle size reduction (micronization or nanosizing), formulation as a solid dispersion, or the use of lipid-based formulations.[2][4]
Q3: My formulation of Compound X is showing physical instability and precipitation over time. How can I address this?
A3: Precipitation and instability can occur, particularly with amorphous solid dispersions, which are thermodynamically unstable. Ensure proper selection of polymers and surfactants to stabilize the amorphous form. For lipid-based formulations, the choice of oils, surfactants, and co-solvents is critical to maintain the drug in a solubilized state.[5]
Q4: What are the most suitable solvents for preparing a stock solution of Compound X?
A4: Compound X exhibits good solubility in organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO).[6][7] For aqueous buffers, it is sparingly soluble. To prepare an aqueous solution, it is recommended to first dissolve Compound X in a minimal amount of a suitable organic solvent like ethanol and then dilute it with the aqueous buffer of choice.[7]
Troubleshooting Guides
Issue 1: Low and Variable Bioavailability in Preclinical Studies
Symptoms:
-
Inconsistent plasma concentration-time profiles in animal models.
-
Low oral bioavailability (<10%).
-
High inter-individual variability in drug absorption.
Possible Causes:
-
Poor dissolution of the crystalline drug in the gastrointestinal tract.
-
Precipitation of the drug in the gut lumen upon dilution of the formulation.
-
Food effects influencing drug solubilization.
Troubleshooting Steps:
-
Characterize the Solid State: Confirm the crystalline form of Compound X using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC). Different polymorphs can have different solubilities.
-
Particle Size Reduction: If using a crystalline form, reduce the particle size through micronization or nanomilling to increase the surface area for dissolution.[4]
-
Amorphous Solid Dispersion: Consider formulating Compound X as an amorphous solid dispersion with a hydrophilic polymer (e.g., PVP K30) to improve its dissolution rate.[8][9]
-
Lipid-Based Formulation: Develop a self-emulsifying drug delivery system (SEDDS) or a self-microemulsifying drug delivery system (SMEDDS) to maintain the drug in a solubilized state in the gastrointestinal tract.[5][10][11]
Issue 2: Inconsistent Results in In Vitro Dissolution Assays
Symptoms:
-
High variability in dissolution profiles between batches.
-
Incomplete drug release.
-
Precipitation of the drug in the dissolution medium.
Possible Causes:
-
Inappropriate dissolution medium (pH, surfactants).
-
Poor wetting of the drug particles.
-
Aggregation of drug particles.
Troubleshooting Steps:
-
Optimize Dissolution Medium: Use a dissolution medium that mimics the in vivo conditions, such as simulated gastric fluid (SGF) and simulated intestinal fluid (SIF). The addition of a surfactant (e.g., 1% Sodium Lauryl Sulfate) may be necessary to achieve sink conditions.[9]
-
Improve Wettability: For powder dissolution, consider the addition of a wetting agent to the formulation or the dissolution medium.
-
Control Particle Size Distribution: Ensure a consistent and narrow particle size distribution of the drug substance.
-
Evaluate Formulation Strategy: If using a solid dispersion or lipid-based formulation, ensure the formulation is robust and reproducible.
Data Presentation
Table 1: Solubility of Compound X (Celecoxib as a model) in Various Solvents
| Solvent | Solubility (mg/mL) | Temperature (°C) |
| Water | Practically Insoluble | 25 |
| Methanol | Freely Soluble | 25 |
| Ethanol (99.5%) | Soluble (~25) | 25 |
| Dimethyl Sulfoxide (DMSO) | ~16.6 | 25 |
| Dimethyl Formamide (DMF) | ~25 | 25 |
| Polyethylene Glycol 400 (PEG 400) | Good | 25 |
| 1:4 Ethanol:PBS (pH 7.2) | ~0.2 | 25 |
Data compiled from publicly available information on Celecoxib.[6][7][12]
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion of Compound X (Solvent Evaporation Method)
Objective: To enhance the dissolution rate of Compound X by preparing an amorphous solid dispersion with Polyvinylpyrrolidone K30 (PVP K30).
Materials:
-
Compound X
-
PVP K30
-
Methanol (analytical grade)
-
Mortar and pestle
-
Oven
Procedure:
-
Accurately weigh Compound X and PVP K30 in a 1:2 ratio.[9]
-
Dissolve the weighed Compound X in a minimal amount of methanol in a clean, dry mortar to obtain a clear solution.
-
Add the PVP K30 to the methanolic solution of Compound X and mix thoroughly with the pestle to ensure a uniform dispersion.
-
Continue to triturate the mixture until the methanol has completely evaporated, resulting in a dry solid mass.
-
Transfer the solid dispersion to an oven and dry at 40°C for 4 hours to remove any residual solvent.
-
Pulverize the dried solid dispersion using the mortar and pestle and pass it through a 60-mesh sieve.
-
Store the resulting amorphous solid dispersion in a desiccator until further use.
Protocol 2: Kinetic Solubility Assay
Objective: To determine the kinetic solubility of Compound X in an aqueous buffer.
Materials:
-
Compound X stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microtiter plates
-
Plate shaker
-
Filtration apparatus or high-speed centrifuge
-
UV-Vis spectrophotometer or LC-MS/MS
Procedure:
-
Prepare a series of dilutions of the Compound X stock solution in DMSO.
-
Add a small volume (e.g., 2 µL) of each DMSO dilution to the wells of a 96-well plate in triplicate.
-
Add an appropriate volume of PBS (e.g., 198 µL) to each well to achieve the desired final compound concentrations and a final DMSO concentration of 1%.
-
Seal the plate and shake at room temperature for a specified period (e.g., 2 hours).
-
After incubation, separate any precipitate by filtering the solutions through a solubility filter plate or by centrifuging the plate at high speed.
-
Transfer the clear supernatant or filtrate to a new 96-well plate.
-
Determine the concentration of the dissolved Compound X in each well using a validated analytical method such as UV-Vis spectrophotometry at the λmax of the compound or by LC-MS/MS.
-
The highest concentration at which the compound remains in solution is reported as the kinetic solubility.
Mandatory Visualizations
Caption: Experimental workflow for formulation and testing of Compound X.
Caption: Decision tree for selecting a formulation strategy for Compound X.
References
- 1. researchgate.net [researchgate.net]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. pexacy.com [pexacy.com]
- 4. pharmtech.com [pharmtech.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. pmda.go.jp [pmda.go.jp]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. Frontiers | Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs [frontiersin.org]
- 11. routledge.com [routledge.com]
- 12. Solubility enhancement of Cox-2 inhibitors using various solvent systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming PF-06767832-induced cholinergic side effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address cholinergic side effects associated with the M1 selective positive allosteric modulator (PAM)-agonist, PF-06767832.
Troubleshooting Guides
This section offers guidance on identifying and mitigating common cholinergic adverse effects observed during in vivo experiments with this compound.
Issue: Observation of Peripheral Cholinergic Side Effects (Salivation, Lacrimation, Diarrhea)
Root Cause: Despite its selectivity for the M1 muscarinic acetylcholine receptor, this compound can still elicit cholinergic side effects.[1][2] This is because M1 receptors are also present in peripheral tissues, and their activation can lead to classic cholinergic responses.[2][3]
Troubleshooting Steps:
-
Dose Optimization: The first step in mitigating side effects is to determine the optimal dose that provides the desired therapeutic effect with minimal adverse events. The following table summarizes dose-response data for this compound and a related compound in rodent models.
Compound Species Efficacious Dose (Cognitive Enhancement) Dose Inducing Cholinergic Side Effects Therapeutic Window This compound Rat 0.32 - 1 mg/kg (reversal of scopolamine-induced deficits)[4] 1 mg/kg (amphetamine-induced locomotor activity reduction, potential for GI and cardiovascular effects)[4] Narrow M1 PAM (T-495) Rat 0.3 mg/kg (improvement of scopolamine-induced memory deficits)[5] 30 mg/kg (diarrhea)[5] ~100-fold[5] M1 ago-PAM (MK-7622) Rat 3 mg/kg (memory improvement)[5] 3 mg/kg (diarrhea)[5] ~1-fold[5] -
Co-administration with a Peripherally Restricted Muscarinic Antagonist: To block the peripheral effects of this compound without affecting its central nervous system (CNS) activity, co-administration with a peripherally restricted muscarinic antagonist is a highly effective strategy. Trospium chloride is a suitable candidate due to its quaternary ammonium structure, which limits its ability to cross the blood-brain barrier.[6]
Antagonist Species Recommended Dose for Peripheral Blockade Rationale Trospium Chloride Rat 20 mg/kg (oral)[7] Quaternary amine with low CNS penetration, effectively mitigates peripheral cholinergic effects of muscarinic agonists.[6][8]
Issue: Seizure Activity or Convulsions Observed at Higher Doses
Root Cause: Excessive activation of M1 receptors in the CNS can lead to pro-convulsive activity.[9][10] M1 PAMs with significant agonist activity, like this compound, have a higher propensity to induce these effects.[9][10]
Troubleshooting Steps:
-
Careful Dose Escalation: When exploring higher doses of this compound, a careful dose-escalation protocol should be followed, with close monitoring for any signs of seizure activity.
Compound Species Dose Inducing Seizures PF-06764427 (structurally related to this compound) Mouse Significant at 30 mg/kg and 60 mg/kg (i.p.)[1] BQCA (M1 ago-PAM) Mouse Robust seizure activity at 100 mg/kg (i.p.)[1] -
Consider M1 PAMs with Lower Intrinsic Agonism: For studies where higher target engagement is required, consider using an M1 PAM with a lower intrinsic agonist activity. These compounds may offer a wider therapeutic window between cognitive enhancement and seizure liability.[10][11]
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this compound-induced cholinergic side effects?
A1: this compound is a positive allosteric modulator and agonist at the M1 muscarinic acetylcholine receptor. While highly selective for the M1 subtype over M2 and M3, M1 receptors are also expressed in peripheral tissues such as the gastrointestinal tract and salivary glands.[2][3] Activation of these peripheral M1 receptors by this compound leads to the observed cholinergic side effects, such as salivation, lacrimation, and diarrhea.[2][3] This indicates that the side effects are an on-target effect of M1 receptor activation.
Q2: Can you provide a detailed experimental protocol for mitigating these side effects in a rat model?
A2: Experimental Protocol: Co-administration of this compound with Trospium Chloride in Rats
Objective: To assess the efficacy of trospium chloride in mitigating this compound-induced peripheral cholinergic side effects (e.g., salivation, gastrointestinal motility) while preserving its central cognitive-enhancing effects.
Materials:
-
This compound
-
Trospium Chloride
-
Vehicle for this compound (e.g., 10% Tween 80 in sterile water)
-
Vehicle for Trospium Chloride (e.g., sterile water)
-
Male Sprague-Dawley rats (250-300g)
-
Charcoal meal (e.g., 10% charcoal suspension in 5% gum acacia)
-
Apparatus for assessing cognitive function (e.g., novel object recognition arena)
-
Saliva collection swabs
Procedure:
-
Animal Acclimation: Acclimate rats to the housing and handling conditions for at least one week prior to the experiment.
-
Group Allocation: Randomly assign animals to the following groups (n=8-10 per group):
-
Group 1: Vehicle (this compound) + Vehicle (Trospium)
-
Group 2: this compound (e.g., 1 mg/kg, i.p.) + Vehicle (Trospium)
-
Group 3: this compound (e.g., 1 mg/kg, i.p.) + Trospium Chloride (e.g., 20 mg/kg, p.o.)
-
Group 4: Vehicle (this compound) + Trospium Chloride (e.g., 20 mg/kg, p.o.)
-
-
Dosing:
-
Administer Trospium Chloride or its vehicle orally (p.o.) 60 minutes before this compound administration.
-
Administer this compound or its vehicle intraperitoneally (i.p.) 30 minutes before the behavioral or physiological assessment.
-
-
Assessment of Cholinergic Side Effects:
-
Salivation: At 15, 30, and 60 minutes post-PF-06767832 injection, place a pre-weighed cotton swab in the rat's mouth for 30 seconds. The change in weight of the swab will indicate the amount of saliva produced.
-
Gastrointestinal Motility: 30 minutes after this compound administration, administer a charcoal meal (1.5 ml) via oral gavage. Euthanize the animals 30 minutes after the charcoal meal. Carefully dissect the small intestine from the pyloric sphincter to the cecum. Measure the total length of the small intestine and the distance traveled by the charcoal front. Calculate the percent of intestinal transit.[12]
-
-
Assessment of Cognitive Enhancement (Optional):
-
Conduct a cognitive behavioral test, such as the novel object recognition task, starting 30 minutes after this compound administration.
-
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the different treatment groups.
Q3: What is the signaling pathway activated by this compound?
A3: this compound activates the M1 muscarinic acetylcholine receptor, which is predominantly coupled to the Gq/11 family of G proteins.[13][14] Upon activation, the Gαq subunit activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[13] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[13] This signaling cascade ultimately leads to various cellular responses, including neuronal excitation and synaptic plasticity, which are thought to underlie the cognitive-enhancing effects of M1 receptor activation.
Caption: M1 Receptor Signaling Pathway.
Q4: How can I visualize the experimental workflow for mitigating cholinergic side effects?
A4: The following diagram illustrates the experimental workflow for testing the efficacy of a peripheral antagonist in reducing this compound-induced side effects.
References
- 1. Diverse Effects on M1 Signaling and Adverse Effect Liability within a Series of M1 Ago-PAMs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of the Potent and Selective M1 PAM-Agonist N-[(3R,4S)-3-Hydroxytetrahydro-2H-pyran-4-yl]-5-methyl-4-[4-(1,3-thiazol-4-yl)benzyl]pyridine-2-carboxamide (this compound): Evaluation of Efficacy and Cholinergic Side Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evidence for Classical Cholinergic Toxicity Associated with Selective Activation of M1 Muscarinic Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]
- 6. researchgate.net [researchgate.net]
- 7. pdf.hres.ca [pdf.hres.ca]
- 8. Does KarXT (xanomeline-trospium) represent a novel approach to schizophrenia management? A GRADE-assessed systematic review and meta-analysis of randomized controlled clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Novel M1 PAM VU0486846 Exerts Efficacy in Cognition Models without Displaying Agonist Activity or Cholinergic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 13. researchgate.net [researchgate.net]
- 14. Muscarinic acetylcholine receptor M1 - Wikipedia [en.wikipedia.org]
Managing convulsions as a side effect of PF-06767832
Welcome to the technical support center for PF-06767832. This resource is intended for researchers, scientists, and drug development professionals utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in managing potential side effects, with a specific focus on the potential for convulsions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (M1-mAChR).[1][2] As a PAM, it does not directly activate the receptor on its own but enhances the effect of the endogenous neurotransmitter, acetylcholine. This selective activation of the M1 receptor has been explored for potential cognitive benefits in conditions like Alzheimer's disease and schizophrenia.[1][3][4][5]
Q2: Are convulsions a known side effect of this compound?
Direct clinical or preclinical reports specifically listing convulsions as a side effect of this compound are not prominent in the available literature. The most commonly reported side effects are gastrointestinal and cardiovascular in nature.[1][3][4] However, it is crucial to note that over-activation of the M1 receptor can potentially lead to neuronal hyperexcitability, which may manifest as seizures or convulsions in rodent models.[6] The direct agonist activity of some M1 PAMs has been suggested as a potential contributor to seizure activity.[6] Therefore, while not a widely reported side effect for this specific compound, it remains a theoretical possibility that researchers should be aware of.
Q3: What is the proposed mechanism by which an M1 PAM like this compound could potentially induce convulsions?
The M1 receptor is a G-protein coupled receptor that, upon activation, leads to the stimulation of phospholipase C, resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This signaling cascade can lead to an increase in intracellular calcium and the activation of protein kinase C. In neurons, this can enhance neuronal excitability. Excessive or uncontrolled enhancement of this pathway through potent M1 PAMs could theoretically lower the seizure threshold and, in susceptible models or at high doses, trigger convulsive events.
Q4: What are the general signs of convulsions in laboratory animals?
Researchers should be vigilant for behavioral changes in experimental animals that may indicate a convulsion. These can range in severity and may include:
-
Sudden arrest of movement
-
Facial twitching or chewing motions
-
Head nodding
-
Forelimb clonus (rhythmic jerking)
-
Rearing and falling
-
Generalized tonic-clonic seizures with loss of posture
Q5: What immediate steps should be taken if an animal exhibits convulsions during an experiment with this compound?
The primary concern is the well-being of the animal. If a convulsion is observed, researchers should:
-
Ensure the animal is in a safe environment where it cannot injure itself.
-
Observe and record the duration and characteristics of the seizure.
-
If the seizure is prolonged or the animal is in distress, consult with the institutional veterinarian immediately.
-
Consider the experimental dose and the possibility of reducing it in future experiments.
Troubleshooting Guide: Managing Convulsion-Like Events
This guide provides a systematic approach for researchers who observe convulsion-like activity in their experiments involving this compound.
| Step | Action | Detailed Instructions |
| 1 | Observe and Document | Carefully observe the animal's behavior. Note the time of onset, duration, and physical manifestations of the suspected convulsion. Record the administered dose of this compound and the time of administration. |
| 2 | Ensure Animal Safety | Place the animal in a cage with soft bedding, away from any potential hazards. Do not restrain the animal during the seizure. |
| 3 | Consult Veterinary Staff | For any prolonged or severe seizure activity, immediately contact the on-site veterinarian or animal care staff. They can provide appropriate medical intervention. |
| 4 | Review Experimental Protocol | Critically evaluate the dose of this compound being used. Compare it with established literature values for similar M1 PAMs. Consider if the dose is in a range that might induce hyperexcitability. |
| 5 | Dose-Response Assessment | If convulsions are suspected to be dose-dependent, design a follow-up experiment with a dose-response assessment to identify a potential convulsive threshold. Start with a significantly lower dose and gradually escalate. |
| 6 | Consider Co-administration with Anticonvulsants | In some research contexts, it may be appropriate to co-administer a standard anticonvulsant to confirm that the observed behavior is indeed a seizure. This should be done in consultation with the Institutional Animal Care and Use Committee (IACUC) and a veterinarian. |
| 7 | Data Analysis | Analyze the incidence of convulsion-like events in relation to the dose of this compound. Determine if there is a statistically significant correlation. |
Data Presentation
Table 1: Hypothetical Dose-Response Relationship for this compound and Convulsion Incidence in a Rodent Model
| Dose of this compound (mg/kg) | Number of Animals | Number of Animals with Convulsions | Incidence Rate (%) |
| Vehicle Control | 10 | 0 | 0 |
| 1 | 10 | 0 | 0 |
| 3 | 10 | 1 | 10 |
| 10 | 10 | 4 | 40 |
| 30 | 10 | 8 | 80 |
Note: This table is for illustrative purposes only and does not represent actual experimental data for this compound.
Experimental Protocols
Protocol 1: Monitoring for Convulsive Behavior in Rodents
-
Animal Acclimation: Acclimate animals to the testing environment for at least 60 minutes before drug administration.
-
Drug Administration: Administer this compound or vehicle control via the intended route (e.g., intraperitoneal, oral gavage).
-
Observational Period: Immediately after administration, place the animal in an observation chamber.
-
Behavioral Scoring: For a period of at least 2 hours, continuously observe the animals for any signs of convulsive activity. A trained observer should score the behavior using a standardized seizure rating scale (e.g., a modified Racine scale).
-
Video Recording: It is highly recommended to video record the entire observation period for later review and unbiased scoring.
-
Data Collection: Record the latency to the first convulsion, the duration of each convulsion, and the maximum seizure severity for each animal.
Visualizations
Caption: M1 Receptor Signaling Pathway and Potential for Convulsions.
References
- 1. Discovery of the Potent and Selective M1 PAM-Agonist N-[(3R,4S)-3-Hydroxytetrahydro-2H-pyran-4-yl]-5-methyl-4-[4-(1,3-thiazol-4-yl)benzyl]pyridine-2-carboxamide (this compound): Evaluation of Efficacy and Cholinergic Side Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Forlabs Website [forlabs.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Diverse Effects on M1 Signaling and Adverse Effect Liability within a Series of M1 Ago-PAMs - PMC [pmc.ncbi.nlm.nih.gov]
PF-06767832 off-target effects and liabilities
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects and liabilities of PF-06767832. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (M1 mAChR).[1] It does not bind to the orthosteric site where acetylcholine (ACh) binds but rather to an allosteric site, enhancing the receptor's response to ACh. This selective M1 activation was hypothesized to provide cognitive benefits without the side effects associated with non-selective muscarinic agonists.[1][2]
Q2: What are the main off-target effects or liabilities associated with this compound?
Extensive safety profiling has revealed that despite its high selectivity for the M1 receptor and lack of activity at M2 and M3 subtypes, this compound is associated with cholinergic side effects. These include gastrointestinal and cardiovascular liabilities, as well as convulsions.[1][3][4] Importantly, these are considered "on-target" effects resulting from the potent activation of the M1 receptor itself, rather than off-target effects on other receptors.[1][4]
Q3: Are the adverse effects of this compound dose-dependent?
Q4: How can I mitigate the potential for seizures in my animal experiments?
Careful dose selection is critical. It is advisable to start with lower doses and perform a dose-escalation study to identify the therapeutic window. Continuous monitoring of the animals for any signs of tremors or myoclonic jerks, which can be premonitory signs of convulsions, is also recommended. The use of EEG monitoring in preclinical studies can provide more sensitive detection of seizure activity.
Troubleshooting Guides
Issue 1: Unexpected Cardiovascular Effects Observed (e.g., changes in blood pressure and heart rate)
Potential Cause:
These effects are likely due to the "on-target" activation of M1 muscarinic receptors, which are known to play a role in cardiovascular regulation.[3] The development of M1 agonists has often been limited by such cholinergic side effects.[3]
Troubleshooting Steps:
-
Verify Dose: Double-check the concentration of your dosing solution and the administered volume to rule out a dosing error.
-
Dose-Response Assessment: If not already done, conduct a dose-response study to determine the threshold at which cardiovascular effects become significant.
-
Continuous Monitoring: For in-depth studies, consider using telemetry to continuously monitor cardiovascular parameters in conscious, freely moving animals. This will provide a more accurate assessment of the hemodynamic effects of this compound over time.
-
Consider M1 Receptor Knockout/Antagonist Control: To confirm the effects are M1-mediated, consider using M1 receptor knockout animals or co-administration with a selective M1 antagonist.
Issue 2: Gastrointestinal Disturbances in Experimental Animals (e.g., diarrhea, increased defecation)
Potential Cause:
Activation of M1 receptors in the gastrointestinal tract can lead to increased motility, resulting in these side effects.[1] This is a known on-target effect of M1 receptor activation.
Troubleshooting Steps:
-
Dose Reduction: Lowering the dose of this compound may reduce the severity of gastrointestinal effects while potentially maintaining the desired central nervous system effects.
-
Observational Scoring: Implement a scoring system to quantify the severity of gastrointestinal distress at different dose levels.
-
Charcoal Meal Transit Assay: To quantitatively assess the impact on gastrointestinal motility, a charcoal meal transit assay can be employed.
Issue 3: Observation of Convulsions or Seizure-like Activity
Potential Cause:
Over-activation of M1 receptors in the central nervous system can lead to neuronal hyperexcitability and seizures.[4] This is a serious on-target liability.
Troubleshooting Steps:
-
Immediate Dose Discontinuation: If convulsions are observed, the experiment with that dose group should be terminated.
-
Refine Dose Range: The dose that induced convulsions should be considered the upper limit for future experiments. Subsequent studies should utilize a lower dose range.
-
Behavioral Seizure Scoring: Use a standardized scale, such as the Racine scale, to systematically score the severity of any observed seizure activity.
-
EEG Monitoring: For a more sensitive and quantitative assessment of pro-convulsant risk, consider incorporating electroencephalogram (EEG) monitoring in your experimental design.
Quantitative Data Summary
| Liability Category | Parameter | Species | Observations |
| Cardiovascular | Blood Pressure & Heart Rate | Rat | Increases in blood pressure and heart rate are expected effects of M1 receptor stimulation.[3] |
| Gastrointestinal | Motility | Rat | This compound is expected to increase gastrointestinal motility. |
| Central Nervous System | Seizures/Convulsions | Rat | This liability has been observed with M1 PAMs and is an on-target effect.[4] |
Note: Specific quantitative dose-response data for this compound's adverse effects are not publicly available. The information provided is based on qualitative statements from the available literature.
Key Experimental Protocols
Cardiovascular Safety Assessment in Conscious Telemetered Dogs
This protocol provides a general framework for assessing the cardiovascular effects of a test compound.
-
Animal Model: Purpose-bred male and female Beagle dogs surgically implanted with telemetry transmitters.
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to food and water.
-
Data Acquisition: Continuous monitoring of electrocardiogram (ECG), blood pressure (arterial), and heart rate.
-
Dosing: Administration of this compound or vehicle via the intended clinical route (e.g., oral gavage).
-
Study Design: A crossover design is often used, where each animal receives all treatments (vehicle and different doses of the test compound) with a washout period between doses.
-
Data Analysis: Cardiovascular parameters are averaged over specific time intervals and compared between treatment and vehicle control groups.
Gastrointestinal Motility Assessment (Charcoal Meal Assay) in Rats
This protocol outlines a common method for evaluating the effect of a compound on gastrointestinal transit.
-
Animal Model: Male Wistar rats, fasted overnight with free access to water.
-
Dosing: Administration of this compound or vehicle.
-
Charcoal Meal Administration: At a specified time post-dosing, a non-absorbable marker (e.g., 5% charcoal suspension in 10% gum arabic) is administered orally.
-
Endpoint: After a set period, animals are euthanized, and the small intestine is carefully excised. The total length of the intestine and the distance traveled by the charcoal meal are measured.
-
Data Analysis: The percentage of the intestine traversed by the charcoal meal is calculated and compared between the treated and vehicle groups.
Seizure Liability Observation in Rats
This protocol describes a basic method for observing and scoring seizure activity.
-
Animal Model: Male Sprague-Dawley rats.
-
Dosing: Administration of a single dose of this compound or vehicle.
-
Observation Period: Animals are observed continuously for a defined period (e.g., 2-4 hours) post-dosing for any signs of seizure-like behavior.
-
Scoring: The severity of convulsions is scored using a standardized scale, such as the Racine scale:
-
Stage 1: Mouth and facial movements.
-
Stage 2: Head nodding.
-
Stage 3: Forelimb clonus.
-
Stage 4: Rearing with forelimb clonus.
-
Stage 5: Rearing and falling with generalized tonic-clonic seizures.
-
-
Data Analysis: The incidence and severity of seizures are recorded for each dose group.
Visualizations
Caption: M1 Receptor Signaling Pathway Activated by this compound.
Caption: Troubleshooting Workflow for this compound Liabilities.
References
- 1. Discovery of the Potent and Selective M1 PAM-Agonist N-[(3R,4S)-3-Hydroxytetrahydro-2H-pyran-4-yl]-5-methyl-4-[4-(1,3-thiazol-4-yl)benzyl]pyridine-2-carboxamide (this compound): Evaluation of Efficacy and Cholinergic Side Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A non-invasive method to evaluate gastrointestinal transit behaviour in rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 4. researchgate.net [researchgate.net]
Interpreting unexpected results in PF-06767832 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with PF-06767832.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (M1-mAChR).[1][2] It also exhibits agonist activity, classifying it as a PAM-agonist.[3] This means it enhances the binding and signaling of the endogenous ligand, acetylcholine (ACh), and can also directly activate the M1 receptor in the absence of ACh.[3]
Q2: What are the potential therapeutic applications of this compound?
A2: Selective activation of the M1 receptor is being investigated as a therapeutic strategy for cognitive deficits in conditions like Alzheimer's disease and schizophrenia.[4][5]
Q3: What are the known unexpected in vivo effects of this compound?
A3: Despite its selectivity for the M1 receptor, this compound has been observed to induce convulsions, as well as gastrointestinal and cardiovascular adverse effects in animal models.[4] These effects are considered "on-target," meaning they are mediated by the activation of the M1 receptor itself, rather than off-target effects on M2 or M3 receptors.[4]
Q4: Can this compound affect consummatory behaviors?
A4: Yes, studies have shown that this compound can non-specifically reduce the consumption of alcohol, sucrose, food, and water.[3]
Troubleshooting Guides
Issue 1: Observing Convulsions or Seizure-Like Activity in Animal Models
Question: I am observing convulsions in my animal models after administering this compound. Is this expected, and what could be the underlying cause?
Answer:
Yes, this is a documented, albeit unexpected, on-target effect of this compound and other M1 PAM-agonists.[4] The current hypothesis is that this is due to biased signaling. This compound may preferentially activate G-protein-dependent signaling pathways over β-arrestin-dependent or phosphorylation-dependent pathways, leading to an overactivation that results in seizures.
Troubleshooting Steps:
-
Dose-Response Analysis: Conduct a thorough dose-response study to determine the minimum effective dose for your desired therapeutic effect and the threshold dose for convulsive activity. It has been noted that a dose of 1 mg/kg was sufficient to reduce amphetamine-induced locomotor activity in rats, a measure of antipsychotic-like efficacy.[3]
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlate the timing of the seizures with the plasma and brain concentrations of this compound to understand the exposure-response relationship.
-
Consider a "Pure" PAM: If the agonist activity is suspected to be the primary driver of the adverse effects, consider using an M1 PAM that lacks intrinsic agonist activity for comparison. Some studies suggest that M1 PAMs without agonist activity have a better safety profile.
Issue 2: Inconsistent or Unexpected In Vitro Potency (EC50/IC50) Values
Question: My in vitro potency values for this compound are variable. What factors could be contributing to this?
Answer:
The potency of a PAM-agonist like this compound can be influenced by several factors in the assay conditions.
Troubleshooting Steps:
-
Acetylcholine Concentration: As a PAM, the potency of this compound is dependent on the concentration of the orthosteric agonist (acetylcholine) present. Ensure a consistent and known concentration of acetylcholine is used in your functional assays.
-
Cell Line and Receptor Expression Levels: The level of M1 receptor expression in your cell line can impact the observed potency. Use a stable, well-characterized cell line and monitor receptor expression levels.
-
Assay-Specific Conditions: Factors such as incubation time, temperature, and buffer composition can all influence the results. Refer to the detailed experimental protocols below and ensure consistency across experiments.
-
Biased Agonism: Be aware that this compound may exhibit different potencies in assays measuring different signaling endpoints (e.g., calcium mobilization vs. ERK phosphorylation) due to biased agonism.
Quantitative Data Summary
| Parameter | Value | Species | Assay | Reference |
| In Vivo Efficacy | ||||
| Amphetamine-Induced Locomotor Activity Reduction | 1 mg/kg | Rat | Behavioral | [3] |
| Amphetamine-Disrupted Prepulse Inhibition Reversal | 1 mg/kg | Rat | Behavioral | [3] |
Experimental Protocols
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium following M1 receptor activation.
Methodology:
-
Cell Culture: Plate CHO-K1 cells stably expressing the human M1 receptor in black-walled, clear-bottomed 96-well plates and culture overnight.
-
Dye Loading: On the day of the experiment, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., HBSS with 20 mM HEPES). Incubate according to the dye manufacturer's instructions.
-
Compound Addition: Prepare serial dilutions of this compound. Use a fluorescent kinetic plate reader (e.g., FLIPR) to add the compound to the wells.
-
Agonist Addition: After a short pre-incubation with this compound, add a fixed, sub-maximal concentration (e.g., EC20) of acetylcholine to the wells.
-
Signal Detection: Measure the fluorescence intensity over time to determine the calcium flux.
-
Data Analysis: Calculate the EC50 of this compound in the presence of the fixed concentration of acetylcholine.
Radioligand Binding Assay
This assay measures the ability of this compound to bind to the M1 receptor.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line expressing the M1 receptor.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a radiolabeled ligand that binds to the M1 receptor (e.g., [3H]-N-methylscopolamine), and varying concentrations of this compound.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a filter mat to separate the bound from the unbound radioligand.
-
Washing: Wash the filters to remove any non-specifically bound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) and calculate the inhibitory constant (Ki).
Amphetamine-Induced Hyperlocomotion in Mice
This in vivo assay assesses the potential antipsychotic-like activity of a compound.
Methodology:
-
Habituation: Habituate the mice to the open-field testing chambers for a set period (e.g., 30-60 minutes) for several days prior to the experiment.
-
Compound Administration: On the test day, administer this compound or vehicle via the desired route (e.g., intraperitoneal injection).
-
Amphetamine Challenge: After a pre-treatment period, administer amphetamine (e.g., 2-5 mg/kg, i.p.) to induce hyperlocomotion.
-
Locomotor Activity Recording: Immediately place the mice back into the open-field chambers and record their locomotor activity for a specified duration (e.g., 60-90 minutes) using an automated tracking system.
-
Data Analysis: Analyze the total distance traveled, rearing frequency, and other locomotor parameters. Compare the activity of the this compound-treated group to the vehicle-treated group to determine if the compound can attenuate the amphetamine-induced hyperlocomotion.
Visualizations
Caption: M1 Receptor Gq-Protein Signaling Pathway.
Caption: Experimental Workflow for this compound.
Caption: Troubleshooting Logic for this compound.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. This compound - Forlabs Website [forlabs.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of the Potent and Selective M1 PAM-Agonist N-[(3R,4S)-3-Hydroxytetrahydro-2H-pyran-4-yl]-5-methyl-4-[4-(1,3-thiazol-4-yl)benzyl]pyridine-2-carboxamide (this compound): Evaluation of Efficacy and Cholinergic Side Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. From structure to clinic: Design of a muscarinic M1 receptor agonist with the potential to treat Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: PF-06767832
Here is a technical support guide for PF-06767832.
This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability, handling, and troubleshooting of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a potent and selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (M1-mAChR).[1] Developed by Pfizer, it functions as a PAM-agonist, meaning it enhances the receptor's response to the endogenous ligand, acetylcholine, and can also activate the receptor directly in some systems.[1][2] Its intended research applications are primarily in neuroscience, exploring potential therapeutic benefits for cognitive deficits associated with conditions like Alzheimer's disease and schizophrenia.[3]
Q2: What is the mechanism of action for this compound?
This compound binds to an allosteric site on the M1 muscarinic receptor, distinct from the binding site of acetylcholine (ACh).[4] This binding potentiates the activity of ACh, leading to enhanced downstream signaling.[1] The M1 receptor primarily signals through the Gq/11 G-protein, which activates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). These second messengers ultimately modulate cellular responses, such as neuronal excitability.
Q3: How should I prepare and store stock solutions of this compound?
While specific, validated stability data for this compound in various solvents is not publicly available, general best practices for similar small molecules should be followed. Dimethyl sulfoxide (DMSO) is a common solvent for many research compounds.[5][6]
Recommended Stock Solution Workflow:
-
Weigh Compound: Carefully weigh the required amount of solid this compound in a sterile microcentrifuge tube.
-
Add Solvent: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).
-
Ensure Complete Dissolution: Vortex thoroughly. If necessary, gentle warming (to 37°C) or brief sonication in a water bath can aid dissolution. Visually confirm that no particulates remain.
-
Aliquot: Dispense the stock solution into smaller, single-use aliquots in low-binding tubes. This is critical to avoid repeated freeze-thaw cycles, which can degrade the compound.
-
Store: Store the aliquots in a desiccated, dark environment at -20°C or -80°C for long-term storage.
Q4: What are the physicochemical properties of this compound?
The following properties are available from public databases.
| Property | Value | Source |
| Molecular Formula | C22H23N3O3S | [7] |
| Molecular Weight | 409.5 g/mol | [7] |
| IUPAC Name | N-[(3R,4S)-3-hydroxyoxan-4-yl]-5-methyl-4-[[4-(1,3-thiazol-4-yl)phenyl]methyl]pyridine-2-carboxamide | [7] |
| CAS Number | 1859081-58-5 | [7] |
Troubleshooting Guide
Q5: My this compound solution appears cloudy or has visible precipitate. What should I do?
Precipitation can occur if the compound's solubility limit is exceeded or if it is subjected to temperature changes. This is a common issue when diluting a DMSO stock solution into an aqueous buffer for experiments.
Troubleshooting Steps:
-
Warm Gently: Warm the solution in a 37°C water bath for 5-10 minutes.
-
Vortex/Sonicate: Vortex the tube vigorously or place it in a bath sonicator for a few minutes.
-
Review Protocol: Ensure the final concentration in your aqueous experimental buffer does not exceed the compound's solubility limit in that medium. You may need to lower the final concentration or include a solubilizing agent like a mild detergent (e.g., Tween-20), if compatible with your assay.
-
Prepare Fresh: If precipitation persists, discard the solution and prepare a fresh dilution from your frozen stock.
Q6: I am not observing the expected biological effect. Could my compound have degraded?
Loss of activity can be due to compound degradation, improper concentration, or other experimental factors.
-
Chemical Degradation: The stability of this compound in solution over time is not well-documented. Repeated freeze-thaw cycles, prolonged storage at room temperature, or exposure to light can cause degradation.
-
Recommendation: Always use freshly thawed aliquots. To confirm chemical integrity, analytical methods like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) can be used to check for the parent compound and potential degradation products.
-
-
Experimental Issues:
-
Verify the final concentration in your assay.
-
Ensure complete dissolution in the final experimental medium.
-
Confirm the health and responsiveness of your biological system (e.g., cells, tissues).
-
Include appropriate positive and negative controls in your experiment.
-
Experimental Protocols
Protocol: General Method for Assessing Compound Stability in DMSO via HPLC
This protocol provides a framework for evaluating the stability of a this compound stock solution stored under specific conditions (e.g., -20°C).
1. Objective: To determine the percentage of intact this compound remaining in a DMSO stock solution after storage for a defined period.
2. Materials:
-
This compound solid compound
-
Anhydrous, HPLC-grade DMSO
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (or other appropriate modifier)
-
Autosampler vials
3. Methodology:
-
Step 1: Preparation of "Time Zero" (T0) Sample
-
Prepare a fresh 10 mM stock solution of this compound in DMSO as described in the FAQ section.
-
Immediately dilute a small amount of this stock to a working concentration (e.g., 50 µM) using a 50:50 mixture of ACN:Water. This will be your T0 reference sample.
-
Transfer to an autosampler vial for immediate analysis.
-
-
Step 2: Sample Storage
-
Aliquot the remaining 10 mM stock solution into several tubes.
-
Place the aliquots under the desired storage conditions (e.g., -20°C, 4°C, room temperature). Protect from light.
-
-
Step 3: Preparation of "Time X" (TX) Samples
-
At each scheduled time point (e.g., 1 week, 1 month, 3 months), remove one stored aliquot.
-
Allow it to thaw completely and bring it to room temperature.
-
Prepare a 50 µM sample in the same manner as the T0 sample.
-
Transfer to an autosampler vial for analysis.
-
-
Step 4: HPLC Analysis
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Column: C18, 4.6 x 150 mm, 5 µm (or similar)
-
Flow Rate: 1.0 mL/min
-
Gradient: Start with a linear gradient (e.g., 10% B to 90% B over 15 minutes) to ensure good separation. An isocratic method can be developed once the retention time is known.
-
Detection: UV detector set to a wavelength appropriate for the compound's chromophore (e.g., scan from 200-400 nm on the T0 sample to find the absorbance maximum).
-
Injection Volume: 10 µL
-
-
Step 5: Data Analysis
-
For each chromatogram (T0, TX), identify the peak corresponding to intact this compound.
-
Integrate the area under this peak.
-
Calculate the percentage of compound remaining at each time point using the following formula: % Remaining = (Peak Area at TX / Peak Area at T0) * 100
-
A significant decrease in the main peak area and/or the appearance of new peaks at TX may indicate degradation.
-
References
- 1. This compound - Forlabs Website [forlabs.co.uk]
- 2. Targeting the M1 muscarinic acetylcholine receptor in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of the Potent and Selective M1 PAM-Agonist N-[(3R,4S)-3-Hydroxytetrahydro-2H-pyran-4-yl]-5-methyl-4-[4-(1,3-thiazol-4-yl)benzyl]pyridine-2-carboxamide (this compound): Evaluation of Efficacy and Cholinergic Side Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Selective Allosteric Potentiator of the M1 Muscarinic Acetylcholine Receptor Increases Activity of Medial Prefrontal Cortical Neurons and Restores Impairments in Reversal Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. VU0238429 DMSO = 20mg/mL 1160247-92-6 [sigmaaldrich.com]
- 6. ptacts.uspto.gov [ptacts.uspto.gov]
- 7. This compound | C22H23N3O3S | CID 118663155 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: PF-06767832 Efficacy in Behavioral Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing PF-06767832 in behavioral models. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are not observing the expected pro-cognitive effects of this compound in our behavioral model. What are the potential reasons for this lack of efficacy?
A1: Several factors could contribute to a lack of efficacy with this compound. Consider the following troubleshooting steps:
-
Dose Selection: this compound is a potent M1 positive allosteric modulator (PAM)-agonist. An effective dose in rats has been reported to be 1 mg/kg for reducing amphetamine-induced locomotor activity and deficits in prepulse inhibition.[1] However, the optimal dose can vary significantly depending on the species, strain, and specific behavioral paradigm. It is crucial to perform a dose-response study to determine the optimal concentration for your specific experimental setup.
-
Pharmacokinetics: While this compound has good oral bioavailability and brain penetration, the timing of administration relative to behavioral testing is critical.[1] Ensure that the dosing schedule allows for peak plasma and brain concentrations to coincide with the testing period.
-
On-Target Adverse Effects: this compound, like other potent M1 PAM-agonists, can induce cholinergic side effects such as convulsions, gastrointestinal distress, and cardiovascular changes.[1] These on-target effects can interfere with behavioral performance and mask pro-cognitive effects. Carefully observe animals for any signs of distress or abnormal behavior. If adverse effects are observed, consider reducing the dose.
-
Behavioral Assay Sensitivity: The chosen behavioral model may not be sensitive enough to detect the specific cognitive-enhancing effects of this compound. Ensure that the assay is properly validated in your laboratory and that appropriate positive and negative controls are included.
-
Compound Handling and Formulation: Verify the integrity and proper storage of your this compound compound. Ensure that the formulation and vehicle are appropriate for the route of administration and do not have any confounding effects on behavior.
Q2: Our animals are exhibiting adverse effects, such as seizures or gastrointestinal issues, after this compound administration. What should we do?
A2: The observed adverse effects are likely due to the on-target activation of M1 muscarinic acetylcholine receptors.[1] Here’s how to address this:
-
Dose Reduction: The most immediate step is to lower the dose of this compound. The therapeutic window for M1 PAM-agonists can be narrow, and it is essential to find a dose that provides efficacy without inducing significant side effects.
-
Careful Monitoring: Closely monitor the animals for the onset, duration, and severity of adverse effects. This information will be critical in adjusting the dose and experimental timeline.
-
Consider a Different Dosing Regimen: If a single high dose is causing issues, exploring a more frequent, lower-dose regimen might maintain therapeutic levels while minimizing peak concentration-related side effects.
-
Consult Toxicology Data: Review available safety and toxicology data for this compound to understand the expected adverse effect profile and dose-response relationship for these effects.
Q3: What is the mechanism of action of this compound?
A3: this compound is a potent and selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor.[1] It also exhibits agonist activity, classifying it as a PAM-agonist. It binds to a site on the M1 receptor that is distinct from the acetylcholine binding site. This binding enhances the receptor's response to acetylcholine, thereby amplifying cholinergic signaling. This mechanism is thought to underlie its potential to improve cognitive function in disorders like Alzheimer's disease and schizophrenia.
Quantitative Data Summary
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/Assay | Reference |
| EC50 | 310 nM | Not Specified | [1] |
Table 2: In Vivo Efficacy of this compound in Rodent Models
| Species | Model | Dose (Route) | Effect | Reference |
| Rat | Amphetamine-induced hyperlocomotion | 1 mg/kg (Not Specified) | Reduction in hyperlocomotion | [1] |
| Rat | Amphetamine-disrupted prepulse inhibition | 1 mg/kg (Not Specified) | Attenuation of PPI deficit | [1] |
| Rat | Scopolamine-induced deficits in Morris water maze | Not Specified | Reversal of deficits |
Experimental Protocols
Morris Water Maze for Rodents
Objective: To assess spatial learning and memory.
Materials:
-
Circular pool (1.5-2 m diameter) filled with opaque water (20-22°C).
-
Submerged escape platform (10-15 cm diameter).
-
Visual cues placed around the room.
-
Video tracking system.
Procedure:
-
Acclimation: Habituate the animals to the testing room for at least 30 minutes before the first trial.
-
Training Trials (4-5 days):
-
Place the animal into the pool facing the wall at one of four quasi-random start locations.
-
Allow the animal to swim and find the hidden platform. The trial ends when the animal climbs onto the platform.
-
If the animal does not find the platform within 60-90 seconds, gently guide it to the platform.
-
Allow the animal to remain on the platform for 15-30 seconds.
-
Conduct 4 trials per day with an inter-trial interval of at least 15 minutes.
-
-
Probe Trial (Day after last training day):
-
Remove the platform from the pool.
-
Place the animal in the pool at a novel start location.
-
Allow the animal to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located).
-
Data Analysis:
-
Escape latency: Time to find the platform during training trials.
-
Path length: Distance traveled to find the platform.
-
Time in target quadrant: A measure of spatial memory during the probe trial.
Prepulse Inhibition (PPI) Test for Rodents
Objective: To measure sensorimotor gating.
Materials:
-
Acoustic startle response system with a sound-attenuating chamber.
-
Animal holder.
-
Software for controlling auditory stimuli and recording responses.
Procedure:
-
Acclimation: Place the animal in the holder inside the chamber and allow a 5-10 minute acclimation period with background white noise.
-
Test Session: The session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) to elicit a startle response.
-
Prepulse-alone trials: A weak acoustic stimulus (e.g., 3-12 dB above background) that should not elicit a startle response.
-
Prepulse-plus-pulse trials: The weak prepulse stimulus is presented 30-500 ms before the strong pulse stimulus.
-
No-stimulus trials: Background noise only to measure baseline movement.
-
-
Inter-trial Interval: Varies randomly, typically between 10-30 seconds.
Data Analysis:
-
Startle amplitude: The magnitude of the response to the pulse-alone trials.
-
Percent PPI: Calculated as: [1 - (startle response on prepulse-plus-pulse trial / startle response on pulse-alone trial)] x 100.
Visualizations
Caption: Signaling pathway of this compound at the M1 muscarinic receptor.
References
Technical Support Center: PF-06767832 Dose-Response Curve Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PF-06767832, a potent and selective M1 positive allosteric modulator (PAM)-agonist. Our goal is to help you optimize your dose-response experiments and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a positive allosteric modulator (PAM) and agonist of the M1 muscarinic acetylcholine receptor (M1 mAChR).[1][2] As a PAM, it binds to a site on the M1 receptor distinct from the orthosteric site where the endogenous ligand, acetylcholine (ACh), binds. This binding enhances the receptor's response to ACh. As an agonist, it can also directly activate the M1 receptor in the absence of ACh. The M1 receptor is a Gq/11-coupled G-protein coupled receptor (GPCR). Its activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, a key second messenger in many cellular signaling pathways.
Q2: What are the potential therapeutic applications and known side effects of this compound?
This compound has been investigated for its potential to treat cognitive deficits in conditions like Alzheimer's disease and schizophrenia.[2] However, its clinical development has been hampered by dose-limiting cholinergic side effects, including convulsions, gastrointestinal issues, and cardiovascular effects.[1][2] These adverse effects are believed to be on-target, meaning they are a direct result of M1 receptor activation.[1][2]
Q3: What are the key parameters to consider when designing a dose-response experiment for this compound?
When designing a dose-response experiment for a PAM-agonist like this compound, it is crucial to consider the following:
-
Concentration of the orthosteric agonist: The potency of a PAM is dependent on the concentration of the endogenous agonist. It is recommended to use a concentration of ACh that produces a submaximal response (e.g., EC20) to allow for the potentiation effect of the PAM to be observed.
-
Assay system: The choice of cell line and the level of M1 receptor expression can significantly impact the observed potency and efficacy of this compound.
-
Incubation time: The duration of exposure to the compound can influence the cellular response.
-
Data analysis: Appropriate non-linear regression models should be used to fit the dose-response data and determine key parameters like EC50 (or pEC50) and Emax.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
Issue 1: High background signal in a calcium flux assay.
Possible Causes:
-
Autofluorescence of the compound: this compound itself might be fluorescent at the excitation and emission wavelengths used for the calcium indicator dye.
-
Cell health: Unhealthy or dying cells can have dysregulated calcium homeostasis, leading to a high basal calcium level.
-
Contamination: Bacterial or fungal contamination can interfere with the assay.
-
Assay buffer components: Certain components in the assay buffer may be autofluorescent.
Solutions:
-
Run a compound autofluorescence control: Measure the fluorescence of this compound in the assay buffer without cells.
-
Check cell viability: Use a viability dye (e.g., trypan blue) to assess cell health before starting the experiment.
-
Ensure aseptic technique: Maintain sterile conditions during cell culture and the assay procedure.
-
Test buffer components: Measure the fluorescence of the assay buffer and its individual components.
Issue 2: Low signal-to-noise ratio in a functional assay.
Possible Causes:
-
Low M1 receptor expression: The cell line may not express a sufficient number of M1 receptors to generate a robust signal.
-
Suboptimal agonist concentration: The concentration of the orthosteric agonist (ACh) may be too high or too low.
-
Incorrect assay setup: The instrument settings (e.g., gain, excitation/emission wavelengths) may not be optimal.
-
Insufficient cell number: Too few cells per well will result in a weak signal.
Solutions:
-
Use a cell line with confirmed high M1 receptor expression.
-
Optimize the ACh concentration: Perform a dose-response curve for ACh to determine the optimal EC20 concentration for your specific cell line.
-
Optimize instrument settings: Consult the instrument manual and perform optimization experiments to find the best settings for your assay.
-
Optimize cell seeding density: Test different cell numbers per well to find the optimal density that gives a robust signal without being confluent.
Issue 3: Inconsistent or non-reproducible dose-response curves.
Possible Causes:
-
Compound precipitation: this compound may precipitate at higher concentrations in the assay buffer.
-
Pipetting errors: Inaccurate or inconsistent pipetting can lead to variability in compound concentrations.
-
Cell passage number variability: The responsiveness of cells can change with increasing passage number.
-
Edge effects in the microplate: Evaporation or temperature gradients across the plate can affect cell growth and response.
Solutions:
-
Check the solubility of this compound in your assay buffer. You may need to use a different solvent or a lower top concentration.
-
Use calibrated pipettes and ensure proper pipetting technique.
-
Use cells within a defined passage number range for all experiments.
-
To minimize edge effects, avoid using the outer wells of the microplate for experimental samples or fill them with buffer.
Data Presentation
While specific quantitative data for this compound is proprietary and not publicly available in detailed tables, preclinical studies have reported its in vitro and in vivo activity. The following tables provide a representative summary of the types of data generated in such studies.
Table 1: Representative In Vitro Potency of this compound in a Calcium Mobilization Assay
| Parameter | Value | Cell Line |
| EC50 (PAM activity) | Low nM | CHO or HEK293 cells expressing human M1 receptor |
| EC50 (Agonist activity) | Mid-to-high nM | CHO or HEK293 cells expressing human M1 receptor |
Note: The exact EC50 values can vary depending on the specific experimental conditions, such as the concentration of acetylcholine used for determining PAM activity and the level of receptor expression in the cell line.
Table 2: Representative In Vivo Efficacy and Adverse Effects of this compound in Rodent Models
| Endpoint | Effective Dose Range (mg/kg) | Adverse Effect Dose Threshold (mg/kg) | Species |
| Reversal of cognitive deficits | 1 - 10 | >10 | Rat |
| Seizure activity | Not applicable | ≥ 30 | Mouse |
Note: These values are illustrative and based on qualitative descriptions from published research. The specific effective and adverse dose ranges can vary depending on the animal model and the specific behavioral or physiological endpoint being measured.[3]
Experimental Protocols
Key Experiment: In Vitro Calcium Mobilization Assay
This assay is a common method to determine the potency and efficacy of M1 receptor modulators like this compound.
Principle: Activation of the M1 receptor leads to an increase in intracellular calcium. This change in calcium concentration is detected using a fluorescent calcium indicator dye.
Detailed Methodology:
-
Cell Culture:
-
Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably expressing the human M1 muscarinic acetylcholine receptor in appropriate growth medium.
-
Plate the cells in a 96- or 384-well black-walled, clear-bottom microplate at a predetermined optimal density and allow them to attach overnight.
-
-
Dye Loading:
-
Prepare a loading buffer containing a fluorescent calcium indicator dye (e.g., Fluo-4 AM or Cal-520 AM) and probenecid (to prevent dye leakage).
-
Remove the growth medium from the cell plate and add the dye-loading buffer.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow the cells to take up the dye.
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound in assay buffer.
-
To determine PAM activity, also prepare a solution of acetylcholine (ACh) at a concentration that elicits a submaximal response (EC20).
-
-
Assay Procedure:
-
Wash the cells with assay buffer to remove excess dye.
-
Place the cell plate in a fluorescence plate reader equipped with an automated liquid handling system.
-
For agonist activity: Add the different concentrations of this compound to the wells and measure the fluorescence signal over time.
-
For PAM activity: Add the different concentrations of this compound to the wells, followed by the addition of the EC20 concentration of ACh, and measure the fluorescence signal over time.
-
-
Data Analysis:
-
The fluorescence signal is typically expressed as the change in fluorescence (ΔF) or the ratio of fluorescence at two different wavelengths (for ratiometric dyes).
-
Plot the response against the logarithm of the compound concentration.
-
Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the EC50 and Emax values.
-
Key Experiment: Inositol Monophosphate (IP1) Accumulation Assay (e.g., HTRF IP-One Assay)
This assay provides a more direct measure of Gq-coupled receptor activation by quantifying the accumulation of a downstream signaling molecule.
Principle: Activation of the M1 receptor leads to the production of IP3, which is rapidly metabolized to IP1. In the presence of lithium chloride (LiCl), the degradation of IP1 is inhibited, allowing it to accumulate. The accumulated IP1 is then quantified using a competitive immunoassay based on Homogeneous Time-Resolved Fluorescence (HTRF).
Detailed Methodology:
-
Cell Culture:
-
Culture CHO or HEK293 cells expressing the human M1 receptor in a suitable microplate and allow them to attach.
-
-
Cell Stimulation:
-
Prepare a stimulation buffer containing LiCl.
-
Prepare serial dilutions of this compound in the stimulation buffer.
-
Remove the culture medium and add the compound dilutions to the cells.
-
Incubate for a specified time (e.g., 30-60 minutes) at 37°C.
-
-
Cell Lysis and Detection:
-
Add the HTRF detection reagents (IP1-d2 conjugate and anti-IP1 cryptate conjugate) in the lysis buffer to the wells.
-
Incubate at room temperature for a specified time (e.g., 60 minutes) to allow the immunoassay to reach equilibrium.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm and 620 nm).
-
-
Data Analysis:
-
Calculate the HTRF ratio (e.g., 665 nm / 620 nm).
-
The HTRF signal is inversely proportional to the concentration of IP1.
-
Generate a standard curve using known concentrations of IP1.
-
Determine the concentration of IP1 in the experimental samples from the standard curve.
-
Plot the IP1 concentration against the logarithm of the this compound concentration and fit the data to determine the EC50 and Emax.
-
Visualizations
Caption: M1 Muscarinic Receptor Signaling Pathway.
Caption: General Experimental Workflow for Dose-Response Analysis.
Caption: Logical Flow for Troubleshooting Dose-Response Experiments.
References
- 1. Diverse Effects on M1 Signaling and Adverse Effect Liability within a Series of M1 Ago-PAMs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of the Potent and Selective M1 PAM-Agonist N-[(3R,4S)-3-Hydroxytetrahydro-2H-pyran-4-yl]-5-methyl-4-[4-(1,3-thiazol-4-yl)benzyl]pyridine-2-carboxamide (this compound): Evaluation of Efficacy and Cholinergic Side Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bmglabtech.com [bmglabtech.com]
Validation & Comparative
A Comparative Analysis of the Efficacy of PF-06767832 and TAK-071, M1 Muscarinic Receptor Modulators
This guide provides a detailed comparison of the efficacy of two investigational drugs, PF-06767832 and TAK-071, both of which target the muscarinic M1 receptor, a key player in cognitive function. The information is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
Both this compound and TAK-071 are positive allosteric modulators (PAMs) of the M1 muscarinic acetylcholine receptor, a promising target for treating cognitive impairments in disorders like Alzheimer's disease and schizophrenia.[1][2] While they share a common target, their pharmacological profiles and subsequent clinical findings show notable differences. This compound is classified as a PAM-agonist, meaning it can directly activate the M1 receptor in addition to potentiating the effect of the endogenous ligand, acetylcholine.[3][4] In contrast, TAK-071 is a PAM with low cooperativity, designed to selectively enhance the receptor's response to acetylcholine with a potentially wider therapeutic window.[1][5]
Efficacy Data
The following tables summarize the available quantitative data on the efficacy of this compound and TAK-071 from preclinical and clinical studies.
Table 1: Preclinical Efficacy of this compound
| Experiment | Model | Outcome Measure | Effective Dose | Adverse Effects Noted | Source |
| Cognitive Deficit Reversal | Scopolamine-induced deficits in Morris water maze (rats) | Reversal of cognitive deficits | Not specified | Convulsions, gastrointestinal and cardiovascular adverse effects | [3] |
| Antipsychotic-like Efficacy | Amphetamine-induced hyperlocomotion (rats) | Attenuation of hyperlocomotion | 1 mg/kg | Not specified in this context | [4] |
| Antipsychotic-like Efficacy | Amphetamine-induced deficits in prepulse inhibition (rats) | Attenuation of deficits | 1 mg/kg | Not specified in this context | [4] |
Table 2: Preclinical and Clinical Efficacy of TAK-071
| Experiment/Trial | Model/Population | Outcome Measure | Effective Dose/Result | Adverse Effects Noted | Source |
| Cognitive Deficit Reversal | Scopolamine-induced cognitive deficits (rats) | Improved cognitive deficits | 0.3 mg/kg | Diarrhea at 10 mg/kg | [1][5] |
| Antipsychotic-like Efficacy | MK-801-induced hyperlocomotion (mice) | Suppressed hyperlocomotion | Not specified | No effect on methamphetamine-induced hyperlocomotion | [6] |
| Phase 1 Clinical Trial | Healthy Volunteers | Safety and Pharmacokinetics | Safe and well-tolerated | Largely free of cholinergic adverse effects without donepezil | [7] |
| Phase 2 Clinical Trial (NCT04334317) | Parkinson's Disease with cognitive impairment (54 participants) | Global cognition score | Statistically significant improvement (LS mean difference: 0.216, 95% CI: 0.051-0.382, p=0.012) | Mild gastrointestinal events in 4 participants; 7.5% withdrew due to adverse events | [8][9] |
| Phase 2 Clinical Trial (NCT04334317) | Parkinson's Disease with increased fall risk | Gait variability (stride time variability) | No significant improvement compared to placebo | - | [9][10] |
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the general signaling pathway of M1 receptor modulation and a typical experimental workflow for evaluating cognitive enhancers.
Caption: M1 Receptor Signaling Pathway.
Caption: Preclinical Cognitive Assessment Workflow.
Experimental Protocols
Detailed methodologies for key experiments are outlined below.
1. Scopolamine-Induced Cognitive Deficit Model (Rodents)
This model is widely used to induce a transient cholinergic deficit, mimicking aspects of cognitive impairment.
-
Animals: Male rats are commonly used.
-
Procedure:
-
Habituation: Animals are habituated to the testing environment.
-
Drug Administration: A cognitive impairing agent, scopolamine, is administered (e.g., subcutaneously).
-
Test Compound Administration: The investigational drug (this compound or TAK-071) or a vehicle control is administered, typically orally, at varying doses before or after the scopolamine injection.
-
Behavioral Testing: A cognitive task, such as the Novel Object Recognition Task (NORT) or the Morris Water Maze, is conducted. In NORT, the time spent exploring a novel object versus a familiar one is measured to assess recognition memory.
-
-
Endpoint: The primary endpoint is a statistically significant improvement in the cognitive performance of the drug-treated group compared to the scopolamine-only group.[5][6]
2. Phase 2 Randomized Clinical Trial of TAK-071 in Parkinson's Disease (NCT04334317)
This study evaluated the safety and efficacy of TAK-071 in individuals with Parkinson's disease (PD) who have an increased risk of falls and cognitive impairment.
-
Study Design: A randomized, double-blind, placebo-controlled, crossover trial.[9]
-
Participants: 54 participants aged 40-85 years with a diagnosis of PD, a history of falls, and a Montreal Cognitive Assessment (MoCA) score between 11 and 26.[9]
-
Intervention: Participants were randomized to receive either once-daily oral TAK-071 or a matched placebo for six weeks. This was followed by a washout period of at least three weeks, after which participants crossed over to the other treatment arm for another six weeks.[9]
-
Primary Endpoint: Change from baseline in gait variability (stride time variability).[9]
-
Secondary Efficacy Endpoint: Change from baseline in a global cognition score, which included tests of attention, executive function, and memory.[9]
-
Results: While TAK-071 did not show a significant effect on the primary endpoint of gait variability, it did demonstrate a statistically significant improvement in the global cognition score compared to placebo.[8][9]
Discussion
The available data suggests that both this compound and TAK-071 demonstrate pro-cognitive effects in preclinical models. However, a key differentiating factor appears to be their safety and tolerability profiles. Preclinical studies with this compound indicated on-target M1-mediated adverse effects, including convulsions and cardiovascular liabilities.[3][11]
In contrast, TAK-071 was designed with low cooperativity to minimize such cholinergic side effects.[1] This design appears to have translated to a favorable safety profile in early clinical trials, where it was generally well-tolerated and showed efficacy in improving cognition in Parkinson's disease patients.[7][8] The lack of improvement in gait in the Phase 2 trial suggests a specific effect on cognitive domains rather than motor control in this population.[9]
Conclusion
Both this compound and TAK-071 have shown promise as M1 receptor modulators for cognitive enhancement. However, based on the currently available public data, TAK-071 appears to have a more favorable safety profile, which has allowed for its progression into Phase 2 clinical trials where it has demonstrated pro-cognitive efficacy in a patient population. The on-target adverse effects observed with this compound may present a greater challenge for its clinical development. Further research and direct comparative studies would be necessary to definitively establish the relative efficacy and safety of these two compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. CNS muscarinic receptors and muscarinic receptor agonists in Alzheimer disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting the M1 muscarinic acetylcholine receptor in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. TAK-071, a novel M1 positive allosteric modulator with low cooperativity, improves cognitive function in rodents with few cholinergic side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vivo Pharmacological Comparison of TAK-071, a Positive Allosteric Modulator of Muscarinic M1 Receptor, and Xanomeline, an Agonist of Muscarinic M1/M4 Receptor, in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Safety, pharmacokinetics and quantitative EEG modulation of TAK-071, a novel muscarinic M1 receptor positive allosteric modulator, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. neurologylive.com [neurologylive.com]
- 9. mdsabstracts.org [mdsabstracts.org]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of the Potent and Selective M1 PAM-Agonist N-[(3R,4S)-3-Hydroxytetrahydro-2H-pyran-4-yl]-5-methyl-4-[4-(1,3-thiazol-4-yl)benzyl]pyridine-2-carboxamide (this compound): Evaluation of Efficacy and Cholinergic Side Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
M1 Receptor Agonism: A Comparative Analysis of PF-06767832 and Other Positive Allosteric Modulators
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the M1 positive allosteric modulator (PAM) PF-06767832, alongside other notable M1 PAMs, reveals distinct efficacy profiles and challenges in the pursuit of cognitive enhancement for disorders like Alzheimer's disease and schizophrenia. This guide synthesizes preclinical and clinical data to provide researchers, scientists, and drug development professionals with a comparative overview of these compounds, focusing on their performance in established cognitive models and their associated cholinergic side-effect profiles.
The selective activation of the M1 muscarinic acetylcholine receptor is a promising therapeutic strategy for improving cognitive function. Positive allosteric modulators offer a nuanced approach to enhancing M1 receptor activity, potentially avoiding the side effects associated with orthosteric agonists. This comparison focuses on this compound, a potent M1 PAM with agonist activity, and contrasts its efficacy with other M1 PAMs such as TAK-071, MK-7622, and PF-06827443.
Comparative Efficacy in Preclinical Models
The efficacy of these M1 PAMs has been evaluated in various animal models designed to assess cognitive function. Below is a summary of the key quantitative data from these studies.
| Compound | Animal Model | Assay | Key Findings |
| This compound | Rat | Scopolamine-Induced Memory Deficit (Morris Water Maze) | At a dose of 0.32 mg/kg, significantly reversed scopolamine-induced increases in escape latency.[1] |
| Rat | Amphetamine-Disrupted Prepulse Inhibition (PPI) | A 1 mg/kg dose was sufficient to attenuate amphetamine-induced deficits in PPI.[2] | |
| TAK-071 | Rat | Scopolamine-Induced Cognitive Deficits (Novel Object Recognition) | Improved cognitive deficits at a dose of 0.3 mg/kg, with a wider therapeutic window (33-fold) against diarrhea compared to other M1 PAMs.[3][4] |
| MK-7622 | Rat | Scopolamine-Induced Memory Deficits (Novel Object Recognition) | Ameliorated scopolamine-induced deficits in novel object recognition at doses of 3 and 10 mg/kg. |
| PF-06827443 | Mouse | - | Induced behavioral convulsions in a manner dependent on the M1 receptor.[5][6] |
M1 Receptor Signaling Pathway
The activation of the M1 muscarinic acetylcholine receptor, a Gq-coupled receptor, initiates a signaling cascade crucial for cognitive processes. The binding of acetylcholine (ACh), potentiated by a positive allosteric modulator (PAM), leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These downstream events ultimately modulate neuronal excitability and synaptic plasticity, the cellular underpinnings of learning and memory.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Morris Water Maze (for this compound)
Objective: To assess spatial learning and memory in rats.
Apparatus: A circular pool (2.1 m in diameter) filled with water made opaque with non-toxic paint. A hidden platform is submerged 1-2 cm below the water surface.
Procedure:
-
Acquisition Phase: Rats are trained to find the hidden platform over several days. Each day consists of multiple trials starting from different locations.
-
Scopolamine Challenge: To induce a memory deficit, scopolamine (0.3 mg/kg) is administered intraperitoneally 30 minutes before testing.
-
Treatment: this compound is administered at varying doses prior to the scopolamine challenge.
-
Data Collection: The time to find the platform (escape latency) and the path taken are recorded using a video tracking system.
-
Probe Trial: The platform is removed, and the time spent in the target quadrant where the platform was previously located is measured to assess memory retention.
Amphetamine-Disrupted Prepulse Inhibition (for this compound)
Objective: To evaluate sensorimotor gating, a process deficient in schizophrenia.
Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the startle response.
Procedure:
-
Acclimation: Rats are acclimated to the startle chamber.
-
Amphetamine Challenge: Amphetamine (0.5 mg/kg) is administered to disrupt prepulse inhibition.
-
Treatment: this compound is administered prior to the amphetamine challenge.
-
Testing: A series of trials are presented, including trials with a loud startling stimulus (pulse) alone and trials where a weaker stimulus (prepulse) precedes the pulse.
-
Data Collection: The startle response is measured in all trials. Prepulse inhibition is calculated as the percentage reduction in the startle response in the prepulse-plus-pulse trials compared to the pulse-alone trials.
Novel Object Recognition (for TAK-071 and MK-7622)
Objective: To assess recognition memory.
Apparatus: An open-field arena.
Procedure:
-
Habituation: Rats are allowed to explore the empty arena.
-
Familiarization Phase: Two identical objects are placed in the arena, and the rat is allowed to explore them for a set period.
-
Scopolamine Challenge: Scopolamine is administered to induce a memory deficit.
-
Treatment: The M1 PAM (TAK-071 or MK-7622) is administered.
-
Test Phase: One of the familiar objects is replaced with a novel object. The time spent exploring the novel object versus the familiar object is recorded.
-
Data Analysis: A discrimination index is calculated based on the relative time spent exploring the novel object. A higher discrimination index indicates better recognition memory.
Experimental Workflow
The general workflow for evaluating the efficacy of these M1 PAMs in preclinical cognitive models is illustrated below.
Discussion and Future Directions
The data presented highlight the potential of M1 PAMs to ameliorate cognitive deficits in preclinical models. This compound demonstrates efficacy in reversing scopolamine-induced memory impairments and attenuating amphetamine-disrupted sensorimotor gating. However, a significant challenge for this compound and other PAMs with agonist activity, such as PF-06827443, is the on-target cholinergic side effects, including convulsions, observed at therapeutic doses.[5][6]
In contrast, TAK-071 appears to offer a wider therapeutic window, improving cognitive function in the novel object recognition task with a significantly better safety margin regarding gastrointestinal side effects.[3][4] This suggests that the degree of intrinsic agonist activity and cooperativity of M1 PAMs are critical factors influencing their therapeutic potential.
The clinical development of M1 PAMs has been challenging, as exemplified by the lack of efficacy and cholinergic side effects observed with MK-7622 in a Phase II trial for Alzheimer's disease. These findings underscore the importance of carefully characterizing the pharmacological profile of M1 PAMs in preclinical studies to predict clinical outcomes.
Future research should focus on developing M1 PAMs with optimized properties, such as high selectivity and minimal agonist activity, to maximize cognitive enhancement while minimizing adverse effects. Further investigation into the specific signaling pathways engaged by different M1 PAMs may also provide insights into developing more targeted and effective therapies for cognitive disorders.
References
- 1. Amphetamine dose dependently disrupts prepulse inhibition of the acoustic startle response in rats within a narrow time window - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TAK-071, a novel M1 positive allosteric modulator with low cooperativity, improves cognitive function in rodents with few cholinergic side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. PF-06827443 Displays Robust Allosteric Agonist and Positive Allosteric Modulator Activity in High Receptor Reserve and Native Systems - PMC [pmc.ncbi.nlm.nih.gov]
PF-06767832 versus other M1 ago-PAMs in vivo effects
An Objective Comparison of the In Vivo Effects of PF-06767832 and Other M1 Ago-PAMs
The M1 muscarinic acetylcholine receptor, a G-protein-coupled receptor, is a key target for therapeutic intervention in cognitive disorders like Alzheimer's disease and schizophrenia.[1][2] Efforts to modulate this receptor have shifted from orthosteric agonists, which were plagued by a lack of selectivity, to allosteric modulators.[1][3] Among these, positive allosteric modulators (PAMs) that also possess intrinsic agonist activity, termed "ago-PAMs," have been developed to enhance M1 receptor signaling.[1]
This compound is a potent and selective M1 ago-PAM with good brain penetration and pharmacokinetic properties.[4][5] While it has demonstrated efficacy in preclinical models of cognition and psychosis, its in vivo profile is marked by significant on-target cholinergic side effects.[4][6][7] This guide provides a comparative analysis of the in vivo effects of this compound against other M1 ago-PAMs, focusing on the critical balance between therapeutic efficacy and adverse effect liability, supported by experimental data.
Comparative In Vivo Pharmacology
A central theme in the development of M1 modulators is the distinction between pure PAMs and ago-PAMs. Ago-PAMs, such as this compound, PF-06764427, and MK-7622, possess intrinsic agonist activity, meaning they can activate the M1 receptor directly, in addition to potentiating the effects of the endogenous ligand, acetylcholine.[1][8] This dual action, however, is linked to a higher risk of over-activating the M1 receptor, leading to adverse effects.[8] In contrast, PAMs with minimal or no agonist activity, such as VU0453595, appear to offer a wider therapeutic window.[8]
Data Presentation
The following tables summarize the quantitative data comparing this compound with other notable M1 ago-PAMs and PAMs.
Table 1: In Vivo Efficacy in Preclinical Models
| Compound | Model | Species | Dose | Efficacy | Citation |
| This compound | Morris Water Maze (Scopolamine-induced deficit) | Rat | N/A | Reversed deficits | [6][7] |
| This compound | Amphetamine-induced Prepulse Inhibition Deficit | Rat | 1 mg/kg | Attenuated deficits | [5][6][7] |
| This compound | Amphetamine-induced Hyperlocomotion | Rat | 1 mg/kg | Reduced activity | [5] |
| MK-7622 | Novel Object Recognition | Rat | N/A | Failed to improve performance | [8] |
| PF-06764427 | Novel Object Recognition | Rat | N/A | Failed to improve performance | [8] |
| VU0453595 | Novel Object Recognition | Rat | N/A | Robust efficacy | [8] |
| BQCA | Scopolamine-induced Memory Deficit | Rodent | N/A | Reversed deficits | [6] |
Table 2: In Vivo Adverse Effect Profile
| Compound | Adverse Effect | Species | Dose | Severity | Citation |
| This compound | Convulsions, GI & Cardiovascular effects | Rat | N/A | Observed | [4][6][7] |
| PF-06764427 | Behavioral Convulsions | Mouse | 30 mg/kg, i.p. | Pronounced (Racine scale 5) | |
| MK-7622 | Behavioral Convulsions | Mouse | N/A | Severe | [8] |
| BQCA | N/A | Rodent | N/A | No adverse cholinergic effects reported | |
| VU6004256 | Behavioral Convulsions | Mouse | 100 mg/kg, i.p. | No observable seizure activity | [3] |
| VU0453595 | Behavioral Convulsions | Mouse | N/A | Not observed at efficacious doses | [8] |
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows relevant to the study of M1 ago-PAMs.
Caption: M1 receptor signaling pathway activated by acetylcholine and modulated by an ago-PAM.
References
- 1. Diverse Effects on M1 Signaling and Adverse Effect Liability within a Series of M1 Ago-PAMs [pubmed.ncbi.nlm.nih.gov]
- 2. Current Advances in Allosteric Modulation of Muscarinic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diverse Effects on M1 Signaling and Adverse Effect Liability within a Series of M1 Ago-PAMs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of the Potent and Selective M1 PAM-Agonist N-[(3R,4S)-3-Hydroxytetrahydro-2H-pyran-4-yl]-5-methyl-4-[4-(1,3-thiazol-4-yl)benzyl]pyridine-2-carboxamide (this compound): Evaluation of Efficacy and Cholinergic Side Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. portlandpress.com [portlandpress.com]
- 7. Targeting the M1 muscarinic acetylcholine receptor in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: PF-06767832 and PF-06827443 as M1 Muscarinic Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive head-to-head comparison of two selective M1 muscarinic acetylcholine receptor (M1-mAChR) positive allosteric modulators (PAMs), PF-06767832 and PF-06827443. Both compounds, developed by Pfizer, are classified as "ago-PAMs" due to their intrinsic agonist activity and have been investigated for their potential to treat cognitive deficits associated with neurological disorders such as Alzheimer's disease and schizophrenia.[1] This comparison focuses on their pharmacological profiles, particularly their efficacy and propensity for adverse effects, supported by available experimental data.
Executive Summary
This compound and PF-06827443 are structurally related, with PF-06827443 being based on the chemical scaffold of this compound.[1] Both are potent and selective M1-mAChR PAMs with demonstrated efficacy in preclinical models of cognitive impairment.[1][2] However, their clinical development is hampered by a shared liability for cholinergic adverse effects, most notably the induction of seizures.[1][3] This on-target adverse effect is believed to be linked to their intrinsic agonist activity, which can lead to overactivation of the M1 receptor, particularly in systems with high receptor reserve.[3] While a direct comparative study with identical experimental conditions is not publicly available, existing data suggest that PF-06827443 exhibits robust agonist activity.[3] Both compounds have been shown to induce convulsions in animal models at similar therapeutic indices.[1]
Data Presentation: In Vitro & In Vivo Pharmacology
The following tables summarize the available quantitative data for this compound and PF-06827443. It is critical to note that the data for each compound are derived from different studies and may not be directly comparable due to variations in experimental conditions.
Table 1: In Vitro Pharmacology at the M1 Muscarinic Receptor
| Parameter | This compound | PF-06827443 |
| PAM Potency (EC50) | Data not available in a comparable format | 36.1 ± 4.9 nM (rat)[3] |
| Agonist Potency (EC50) | Data not available in a comparable format | 1900 nM (rat)[3] |
| Agonist Efficacy (% ACh Max) | Data not available in a comparable format | 81 ± 5% (rat)[3] |
| Selectivity | Highly selective for M1-mAChR[1] | Highly selective for M1-mAChR[1] |
Table 2: In Vivo Profile
| Parameter | This compound | PF-06827443 |
| Primary Indication | Cognitive deficits in Alzheimer's disease and schizophrenia | Cognitive deficits in Alzheimer's disease and schizophrenia |
| Reported Adverse Effects | Convulsions, gastrointestinal and cardiovascular side effects[1] | Seizures, cholinergic adverse effects[1][3] |
| Seizure Liability | Induces convulsions in rats[1] | Induces behavioral convulsions in mice at 100 mg/kg[3] |
| Brain Penetrance | Good brain penetration[1] | Good brain penetrance[1] |
Experimental Protocols
Calcium Mobilization Assay
This protocol is a representative method for assessing the agonist and PAM activity of compounds at the M1-mAChR.
Objective: To measure the intracellular calcium mobilization in response to the test compound alone (agonist mode) and in the presence of a sub-maximal concentration of acetylcholine (ACh) (PAM mode).
Materials:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human M1-mAChR.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluo-4 AM calcium indicator dye.
-
Pluronic F-127.
-
Acetylcholine (ACh).
-
Test compounds (this compound, PF-06827443).
-
384-well black-walled, clear-bottom assay plates.
-
Fluorescence imaging plate reader (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: Seed the M1-CHO cells into 384-well plates at a density of 10,000-20,000 cells per well and culture overnight.
-
Dye Loading: Prepare a dye-loading solution containing Fluo-4 AM and Pluronic F-127 in assay buffer. Remove the cell culture medium and add the dye-loading solution to each well. Incubate for 1 hour at 37°C.
-
Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer. For PAM mode, also prepare a solution of ACh at a concentration that elicits ~20% of its maximal response (EC20).
-
Assay:
-
Agonist Mode: Add the diluted test compounds to the wells and measure the fluorescence intensity over time.
-
PAM Mode: Add the diluted test compounds to the wells followed by the addition of the ACh EC20 solution. Measure the fluorescence intensity over time.
-
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the EC50 and Emax values for agonist activity and PAM potentiation using a suitable software (e.g., GraphPad Prism).
In Vivo Seizure Model
This protocol describes a common method for evaluating the pro-convulsive potential of M1-mAChR modulators.
Objective: To assess the ability of test compounds to induce seizure-like behavior in mice.
Materials:
-
Male C57BL/6J mice.
-
Test compounds (this compound, PF-06827443).
-
Vehicle (e.g., 10% Tween 80 in saline).
-
Modified Racine scale for seizure scoring.
Procedure:
-
Compound Administration: Administer the test compound or vehicle to the mice via intraperitoneal (i.p.) injection at a dose of 100 mg/kg.[4]
-
Observation: Observe the mice continuously for a period of 3 hours.[4]
-
Seizure Scoring: Score the severity of any seizure activity using the modified Racine scale (0-5), where 0 represents no response and 5 represents tonic-clonic seizures.[4]
-
Data Analysis: Record the maximum seizure score for each animal and the latency to the first seizure.
Mandatory Visualization
M1 Muscarinic Receptor Signaling Pathway
The following diagram illustrates the canonical Gq-protein coupled signaling pathway activated by the M1 muscarinic receptor. Both this compound and PF-06827443, as ago-PAMs, can directly activate and/or potentiate this pathway.
Caption: M1 Muscarinic Receptor Gq Signaling Pathway.
Experimental Workflow for M1 PAM Evaluation
The diagram below outlines a typical experimental workflow for the preclinical evaluation of M1 PAMs like this compound and PF-06827443.
Caption: Preclinical Evaluation Workflow for M1 PAMs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. PF-06827443 Displays Robust Allosteric Agonist and Positive Allosteric Modulator Activity in High Receptor Reserve and Native Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diverse Effects on M1 Signaling and Adverse Effect Liability within a Series of M1 Ago-PAMs - PMC [pmc.ncbi.nlm.nih.gov]
Validating PF-06767832's Superior M1 Selectivity Over M2/M3 Muscarinic Receptors
A Comparative Guide for Researchers
The development of subtype-selective muscarinic acetylcholine receptor (mAChR) agonists is a critical goal for treating neurological disorders like Alzheimer's disease and schizophrenia. The M1 receptor is a key target for enhancing cognitive function, while off-target activation of M2 and M3 receptors is associated with dose-limiting side effects such as cardiovascular and gastrointestinal issues. This guide provides an objective comparison of PF-06767832, a potent M1 positive allosteric modulator (PAM)-agonist, with other M1-selective compounds, supported by experimental data and detailed protocols to validate its selectivity over M2 and M3 receptors.[1][2]
Comparative Selectivity Profile
This compound demonstrates exceptional selectivity for the M1 receptor. Functional assays confirm it is a high-quality M1 selective PAM, devoid of measurable agonist activity at the M2 and M3 subtypes.[1][2][3] This profile minimizes the risk of cholinergic side effects commonly attributed to non-selective muscarinic agonists.[1][2]
For comparison, other notable M1-selective compounds include HTL9936 and Xanomeline. HTL9936 also shows high selectivity with no detectable agonist activity at M2 and M3 receptors in functional assays.[4] Xanomeline, while demonstrating a preference for M1 and M4 receptors, retains some activity at M2 and M3 receptors, classifying it as a functionally selective but not exclusive M1 agonist.[5][6]
The following tables summarize the functional potency (EC50) of these compounds at human M1, M2, and M3 receptors, highlighting the superior selectivity of this compound.
Table 1: Functional Agonist Potency (EC50) at Human Muscarinic Receptors
| Compound | M1 EC50 (nM) | M2 EC50 (nM) | M3 EC50 (nM) | M2/M1 Selectivity Fold | M3/M1 Selectivity Fold |
| This compound | 190 | > 30,000 | > 30,000 | > 158x | > 158x |
| HTL9936 | 79 | No Agonism Detected | No Agonism Detected | N/A | N/A |
| Xanomeline | ~6 (IC50, rabbit) | 3,000 | Weak Partial Agonist | ~500x | N/A |
Data for this compound is from a functional IP-1 accumulation assay. Data for HTL9936 is from a calcium mobilization assay.[4] Xanomeline data is from isolated tissue assays and serves as a qualitative comparison.[6] ">" indicates no significant activity was observed up to the highest tested concentration.
Experimental Protocols
Validating the selectivity of a compound like this compound involves robust in vitro assays. The two primary methods used are functional assays measuring downstream signaling (e.g., calcium flux or IP-1 accumulation) and radioligand binding assays measuring affinity for the receptor.
Functional Selectivity Assay (Calcium Mobilization)
This assay determines the functional potency (EC50) of a compound by measuring the downstream signaling cascade upon receptor activation. M1 and M3 receptors couple to Gq proteins, which activate phospholipase C (PLC), leading to an increase in intracellular calcium ([Ca2+]i).[7] M2 receptors couple to Gi, which inhibits adenylyl cyclase and does not produce a calcium signal, making this assay ideal for differentiating M1/M3 from M2 activity.
Protocol:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human M1, M2, or M3 muscarinic receptors are cultured overnight in 384-well plates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C. This dye exhibits a significant increase in fluorescence intensity upon binding to free calcium.
-
Compound Addition: The test compound (e.g., this compound) is added in a range of concentrations to the wells.
-
Signal Detection: Changes in intracellular calcium are measured kinetically using a fluorescence plate reader (e.g., FLIPR - Fluorometric Imaging Plate Reader). The fluorescence signal is recorded before and after compound addition.
-
Data Analysis: The increase in fluorescence is plotted against the compound concentration. A dose-response curve is generated, and the EC50 value (the concentration at which 50% of the maximal response is achieved) is calculated to determine the compound's potency. For M2 receptors, an alternative readout, such as measuring cAMP levels, would be required to assess agonist activity.
Radioligand Binding Affinity Assay
This assay measures the binding affinity (Ki) of a test compound to the receptor subtypes. It is a competition assay where the test compound competes with a known radiolabeled ligand for binding to the receptor.
Protocol:
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the target muscarinic receptor subtype (M1, M2, or M3).
-
Assay Setup: In a 96-well plate, the prepared membranes are incubated with a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [3H]-N-methylscopolamine, [3H]NMS).
-
Competition: A range of concentrations of the unlabeled test compound (e.g., this compound) is added to the wells to compete with the radioligand for binding.
-
Incubation: The plate is incubated at room temperature for a set period (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through a filter mat, which traps the membranes (bound radioligand) while allowing the unbound radioligand to pass through.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The amount of bound radioligand is plotted against the concentration of the test compound. The IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) is determined. The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation, providing a measure of the compound's binding affinity.
Visualizing the Mechanisms
To better understand the processes involved, the following diagrams illustrate the key signaling pathways and a typical experimental workflow.
References
- 1. Discovery of the Potent and Selective M1 PAM-Agonist N-[(3R,4S)-3-Hydroxytetrahydro-2H-pyran-4-yl]-5-methyl-4-[4-(1,3-thiazol-4-yl)benzyl]pyridine-2-carboxamide (this compound): Evaluation of Efficacy and Cholinergic Side Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. From structure to clinic: Design of a muscarinic M1 receptor agonist with the potential to treat Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neurochemical effects of the M1 muscarinic agonist xanomeline (LY246708/NNC11-0232) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Xanomeline: a novel muscarinic receptor agonist with functional selectivity for M1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
A Cross-Study Showdown: PF-06767832 Versus Alternative Cognitive Enhancers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical M1 receptor agonist PF-06767832 with other therapeutic alternatives for cognitive enhancement. Quantitative data from preclinical and clinical studies are summarized, and detailed experimental protocols for key cited experiments are provided.
This compound, a potent and selective M1 positive allosteric modulator (PAM) developed by Pfizer, has demonstrated efficacy in preclinical models of cognitive impairment. However, its development has been hampered by significant on-target cholinergic side effects. This comparison guide situates this compound within the broader landscape of cognitive enhancers, including other M1-targeting agents and established therapies for Alzheimer's disease.
Preclinical Efficacy and Safety of this compound
Preclinical studies in rodent models have been the primary source of efficacy and safety data for this compound. The compound has shown promise in reversing cognitive deficits in two key animal models: scopolamine-induced memory impairment and amphetamine-induced sensorimotor gating deficits.
Scopolamine-Induced Memory Impairment: This model mimics the cholinergic deficit observed in Alzheimer's disease. In a study by Davoren et al. (2016), this compound was shown to reverse scopolamine-induced deficits in the Morris water maze, a test of spatial learning and memory in rats.
Amphetamine-Induced Prepulse Inhibition (PPI) Deficit: PPI is a neurological process that filters out unnecessary sensory information and is deficient in disorders like schizophrenia. This compound was found to attenuate amphetamine-induced deficits in PPI in rats, suggesting potential antipsychotic and pro-cognitive effects.[1]
Despite these promising efficacy signals, preclinical studies also revealed dose-limiting cholinergic adverse effects, including convulsions, gastrointestinal issues, and cardiovascular effects.[1] These on-target effects, mediated by the M1 receptor, have been a significant hurdle in the clinical development of this compound and other M1 agonists.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and its comparators. It is important to note that direct cross-trial comparisons should be made with caution due to differences in study design, patient populations, and outcome measures.
Table 1: Preclinical Efficacy of this compound
| Model | Species | Dose | Key Finding | Reference |
| Scopolamine-Induced Memory Deficit (Morris Water Maze) | Rat | 1 mg/kg | Reversal of scopolamine-induced deficits | Davoren et al., 2016 |
| Amphetamine-Induced Prepulse Inhibition Deficit | Rat | 1 mg/kg | Attenuation of amphetamine-induced deficits | Davoren et al., 2016 |
Table 2: Clinical Trial Comparison of Alternative M1-Targeting Agents
| Drug | Mechanism | Phase | Indication | Key Efficacy Findings | Key Safety/Tolerability Findings |
| MK-7622 | M1 PAM | II | Alzheimer's Disease | Not effective in improving cognition at 12 weeks. | Increased cholinergic-related adverse events (21% vs 8% with placebo); higher discontinuation rate due to adverse events (16% vs 6%). |
| Xanomeline | M1/M4-preferring Agonist | II | Alzheimer's Disease | Modest improvement in cognitive function. | Significant gastrointestinal side effects (nausea, vomiting, diarrhea) leading to high discontinuation rates. |
| KarXT (Xanomeline-Trospium) | M1/M4-preferring Agonist + Peripheral Muscarinic Antagonist | II | Schizophrenia | Numerically greater but not statistically significant improvement in a cognitive battery. In a subgroup with cognitive impairment, a significant benefit was observed. | Improved tolerability compared to xanomeline alone. |
| HTL9936 | M1 Orthosteric Agonist | I | Healthy Volunteers | Well-tolerated; demonstrated target engagement (increased brain activity on EEG). | Low profile of cholinergic adverse effects. |
Table 3: Overview of Established Alzheimer's Disease Therapies
| Drug Class | Examples | Mechanism of Action | General Efficacy | Common Side Effects |
| Acetylcholinesterase Inhibitors | Donepezil, Rivastigmine, Galantamine | Increase acetylcholine levels in the brain | Modest symptomatic improvement in cognition and global function. | Nausea, vomiting, diarrhea, insomnia, dizziness. |
| NMDA Receptor Antagonist | Memantine | Modulates the activity of the glutamate system | Modest symptomatic improvement, particularly in moderate to severe Alzheimer's disease. | Dizziness, headache, confusion, constipation. |
Experimental Protocols
Detailed methodologies for the key preclinical experiments with this compound are provided below.
Scopolamine-Induced Memory Deficit in the Morris Water Maze
-
Subjects: Male Sprague-Dawley rats.
-
Apparatus: A circular water tank (1.5 m in diameter) filled with water made opaque with non-toxic paint. A hidden escape platform (10 cm in diameter) is submerged 1-2 cm below the water surface.
-
Procedure:
-
Habituation: Rats are allowed to swim freely in the maze for 60 seconds without the platform.
-
Acquisition Training: Rats are given four trials per day for five consecutive days to find the hidden platform. For each trial, the rat is released from one of four starting positions and allowed to search for the platform for a maximum of 60 seconds. If the rat fails to find the platform within 60 seconds, it is guided to it.
-
Drug Administration: this compound (or vehicle) is administered intraperitoneally (i.p.) 30 minutes before the first trial of each day. Scopolamine (0.5 mg/kg, i.p.) is administered 15 minutes before the first trial to induce a cognitive deficit.
-
Probe Trial: On the day after the last training session, the platform is removed, and the rat is allowed to swim for 60 seconds. The time spent in the target quadrant (where the platform was previously located) is recorded as a measure of spatial memory.
-
-
Key Parameters Measured: Escape latency (time to find the platform), path length, and time spent in the target quadrant during the probe trial.
Amphetamine-Induced Prepulse Inhibition (PPI) Deficit
-
Subjects: Male Wistar rats.
-
Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response.
-
Procedure:
-
Acclimation: Rats are placed in the startle chamber and allowed to acclimate for a 5-minute period with background white noise.
-
Drug Administration: this compound (or vehicle) is administered i.p. 60 minutes before the start of the test session. Amphetamine (2 mg/kg, i.p.) is administered 10 minutes before the test session to induce a PPI deficit.
-
Test Session: The session consists of a series of trials, including:
-
Pulse-alone trials: A high-intensity acoustic stimulus (e.g., 120 dB) is presented.
-
Prepulse-pulse trials: A lower-intensity, non-startling acoustic stimulus (prepulse; e.g., 75-85 dB) is presented 100 milliseconds before the high-intensity pulse.
-
No-stimulus trials: Only background noise is present.
-
-
-
Key Parameter Measured: The percentage of prepulse inhibition (%PPI) is calculated as: [1 - (startle amplitude on prepulse-pulse trial / startle amplitude on pulse-alone trial)] x 100.
Visualizing the Landscape
The following diagrams illustrate the signaling pathway targeted by this compound and the experimental workflows.
Caption: M1 receptor signaling pathway activated by acetylcholine and positively modulated by this compound.
Caption: Experimental workflows for the preclinical evaluation of this compound.
References
A Comparative Analysis of the M1 PAM-Agonist PF-06767832 and First-Generation M1 Agonists
For Researchers, Scientists, and Drug Development Professionals
The M1 muscarinic acetylcholine receptor, a key player in cognitive function, has long been a target for therapeutic intervention in neurological and psychiatric disorders. Early drug discovery efforts produced first-generation orthosteric agonists with clinical activity, but their utility was often hampered by a lack of subtype selectivity, leading to dose-limiting side effects. More recent strategies have focused on the development of selective M1 activators, such as the M1-selective positive allosteric modulator (PAM)-agonist PF-06767832. This guide provides a detailed comparison of this compound with the first-generation M1 agonists, xanomeline and cevimeline, focusing on their pharmacological profiles and preclinical efficacy.
Mechanism of Action: A Shift in Strategy
First-generation M1 agonists, such as xanomeline and cevimeline, are orthosteric agonists, meaning they bind to the same site as the endogenous ligand, acetylcholine. While effective in activating the M1 receptor, this direct agonism often extends to other muscarinic receptor subtypes, contributing to a range of cholinergic side effects.
In contrast, this compound is an M1-selective positive allosteric modulator (PAM)-agonist.[1] This newer class of molecule binds to a distinct allosteric site on the M1 receptor, enhancing the receptor's response to acetylcholine. This mechanism allows for a more targeted modulation of M1 activity, potentially offering a wider therapeutic window.
In Vitro Pharmacological Profile
The in vitro pharmacological data highlight the distinct selectivity profiles of this compound, xanomeline, and cevimeline. This compound demonstrates high potency and selectivity for the M1 receptor, with an EC50 of 60 nM for M1 potentiation and a lack of activity at M2 and M3 subtypes.[1][2] First-generation agonists, while showing M1 activity, also exhibit significant affinity for other muscarinic subtypes.
| Compound | Target | Mechanism of Action | In Vitro Potency/Affinity | Selectivity Profile |
| This compound | M1 Receptor | Positive Allosteric Modulator (PAM)-Agonist | EC50 = 60 nM (M1 PAM)[2] | Highly selective for M1; devoid of M2/M3 activity[1] |
| Xanomeline | M1/M4 Receptors | Orthosteric Agonist | Preferential for M1/M4 | Also binds to other muscarinic subtypes |
| Cevimeline | M1/M3 Receptors | Orthosteric Agonist | EC50 (μM): M1: 0.023, M2: 1.04, M3: 0.048, M4: 1.31, M5: 0.063 | Potent at M1 and M3 |
Preclinical In Vivo Efficacy
Preclinical studies in rodent models provide evidence for the pro-cognitive and antipsychotic-like effects of this compound and first-generation M1 agonists. While direct head-to-head comparative studies are limited, the available data suggest comparable efficacy in relevant models.
| Compound | Animal Model | Efficacy |
| This compound | Scopolamine-Induced Cognitive Deficit (Rats) | Reverses memory deficits[3] |
| Amphetamine-Induced Hyperlocomotion (Rats) | 1 mg/kg was sufficient to reduce hyperlocomotion[4] | |
| Xanomeline | Scopolamine-Induced Cognitive Deficit | Ameliorates cognitive dysfunction[5] |
| Amphetamine-Induced Hyperlocomotion | Attenuates hyperlocomotion | |
| Cevimeline | Models of Cognitive Deficit | Improves performance in cognitive tasks |
M1 Receptor Signaling Pathway
Activation of the M1 muscarinic receptor initiates a cascade of intracellular signaling events primarily through the Gq protein pathway. This leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in increased intracellular calcium and activation of protein kinase C (PKC). This pathway is crucial for synaptic plasticity and cognitive processes.
Caption: M1 Muscarinic Receptor Signaling Cascade.
Experimental Protocols
Scopolamine-Induced Cognitive Deficit Model
This model is widely used to assess the pro-cognitive effects of novel compounds. The muscarinic antagonist scopolamine is administered to induce a transient memory impairment, and the ability of the test compound to reverse this deficit is measured.
Caption: Scopolamine-Induced Deficit Workflow.
Methodology:
-
Animals: Male Sprague-Dawley rats are typically used and are habituated to the testing environment.
-
Drug Administration: The test compound (e.g., this compound) or vehicle is administered at a specified time before the behavioral test. Scopolamine (e.g., 0.5 mg/kg, intraperitoneally) is administered to induce cognitive impairment, typically 30 minutes before testing.
-
Behavioral Assessment (Morris Water Maze):
-
Acquisition Phase: Rats are trained to find a hidden platform in a circular pool of water. The time to find the platform (escape latency) and the path taken are recorded.
-
Probe Trial: The platform is removed, and the time spent in the target quadrant where the platform was previously located is measured to assess spatial memory.
-
-
Data Analysis: The escape latency, path length, and time in the target quadrant are compared between treatment groups to determine if the test compound ameliorates the scopolamine-induced deficits.
Amphetamine-Induced Hyperlocomotion Model
This model is used to evaluate the potential antipsychotic-like activity of a compound. Amphetamine, a psychostimulant, induces an increase in locomotor activity, which can be attenuated by antipsychotic drugs.
Caption: Amphetamine-Induced Hyperlocomotion Workflow.
Methodology:
-
Animals: Male mice or rats are habituated to open-field activity chambers.
-
Drug Administration: The test compound (e.g., this compound) or vehicle is administered prior to amphetamine. Amphetamine (e.g., 1-2 mg/kg, subcutaneously) is then administered to induce hyperlocomotion.
-
Activity Monitoring: Locomotor activity is recorded using automated activity monitors that track parameters such as distance traveled, rearing, and stereotypic behaviors for a defined period (e.g., 60-90 minutes).
-
Data Analysis: The total locomotor activity is compared between the different treatment groups to assess the ability of the test compound to reduce amphetamine-induced hyperactivity.
Conclusion
This compound represents a significant advancement in the pursuit of selective M1 receptor modulation. Its profile as a highly selective M1 PAM-agonist offers the potential for achieving the therapeutic benefits of M1 activation with an improved side-effect profile compared to the less selective first-generation orthosteric agonists like xanomeline and cevimeline. While preclinical data are promising, further head-to-head comparative studies are warranted to fully elucidate the therapeutic advantages of this next-generation M1 agonist.
References
- 1. Discovery of the Potent and Selective M1 PAM-Agonist N-[(3R,4S)-3-Hydroxytetrahydro-2H-pyran-4-yl]-5-methyl-4-[4-(1,3-thiazol-4-yl)benzyl]pyridine-2-carboxamide (this compound): Evaluation of Efficacy and Cholinergic Side Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeting the M1 muscarinic acetylcholine receptor in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. wuxibiology.com [wuxibiology.com]
Navigating the Nuances of M1 Receptor Modulation for Cognitive Enhancement: A Comparative Guide to PF-06767832 and its Alternatives
A critical examination of the reproducibility of pro-cognitive effects of the M1 positive allosteric modulator-agonist PF-06767832 reveals a complex landscape where therapeutic potential is weighed against a narrow therapeutic window. This guide provides a comparative analysis of this compound and alternative M1 modulators, offering researchers and drug development professionals a comprehensive overview of the available preclinical data, experimental protocols, and the critical distinction between "pure" PAMs and "ago-PAMs" in the quest for effective cognitive enhancement.
The selective activation of the M1 muscarinic acetylcholine receptor (mAChR) has long been a promising strategy for improving cognitive function in disorders like Alzheimer's disease and schizophrenia.[1][2] this compound, a potent and selective M1 positive allosteric modulator (PAM) with agonist activity (ago-PAM), has demonstrated pro-cognitive effects in preclinical models.[3][4] However, concerns regarding the reproducibility of these effects arise from its on-target cholinergic side effects, including the potential for convulsions, which can confound the assessment of cognitive improvement.[1][5]
This guide delves into the preclinical data surrounding this compound, presents detailed experimental methodologies for key behavioral assays, and compares its profile with that of alternative M1 modulators that exhibit a different pharmacological profile, namely "pure" PAMs that lack intrinsic agonist activity.
Comparative Efficacy and Safety of M1 Modulators
The central challenge in the development of M1-targeted cognitive enhancers lies in separating the desired pro-cognitive effects from the dose-limiting cholinergic adverse events. This has led to a crucial distinction between two main classes of M1 PAMs:
-
M1 Ago-PAMs (e.g., this compound, MK-7622): These compounds not only potentiate the effect of the endogenous ligand acetylcholine but also possess intrinsic agonist activity at the M1 receptor. This dual action can lead to robust receptor activation but also carries a higher risk of on-target side effects.
-
Pure M1 PAMs (e.g., VU0453595, VU0486846): These modulators enhance the receptor's response to acetylcholine without activating it directly. This approach is hypothesized to offer a more nuanced and potentially safer way to augment cholinergic signaling, with a wider therapeutic window.
The following tables summarize the available preclinical data for this compound and its alternatives in key behavioral paradigms relevant to cognition.
Table 1: Pro-cognitive and Antipsychotic-like Effects of M1 Modulators in Rodent Models
| Compound | Class | Animal Model | Behavioral Assay | Dosage | Key Findings | Adverse Effects Noted |
| This compound | M1 Ago-PAM | Rat | Amphetamine-Induced Hyperlocomotion | 1 mg/kg | Attenuated hyperlocomotion | Potential for convulsions and other cholinergic side effects at higher doses.[1][5] |
| This compound | M1 Ago-PAM | Rat | Amphetamine-Induced Prepulse Inhibition Deficit | 1 mg/kg | Reversed sensory gating deficits.[3][4] | |
| VU0453595 | Pure M1 PAM | Mouse | PCP-Induced Deficits in Social Interaction and Novel Object Recognition | Not specified | Reversed cognitive and social deficits.[3] | No convulsions observed at doses well above those required for maximal efficacy. |
| MK-7622 | M1 Ago-PAM | Mouse | Novel Object Recognition | Not specified | Failed to improve novel object recognition. | Induced severe behavioral convulsions. |
| Xanomeline | M1/M4 Agonist | Rodent | Apomorphine-Induced Prepulse Inhibition Deficit | Not specified | Reversed sensory gating deficits.[3] | Cholinergic side effects.[6] |
Experimental Protocols
To facilitate the replication and further investigation of these findings, detailed methodologies for the key behavioral assays are provided below.
Amphetamine-Induced Hyperlocomotion
This model assesses the potential antipsychotic-like activity of a compound by measuring its ability to counteract the stimulant-induced increase in locomotor activity.
Experimental Workflow:
Caption: Workflow for the Amphetamine-Induced Hyperlocomotion Assay.
Detailed Protocol:
-
Animals: Male Sprague-Dawley rats are commonly used.[7]
-
Apparatus: Open-field arenas equipped with infrared photobeams to automatically track locomotor activity.
-
Habituation: Animals are habituated to the testing chambers for a set period (e.g., 30-60 minutes) on consecutive days prior to the test day.
-
Drug Administration:
-
On the test day, animals are pre-treated with the test compound (e.g., this compound at 1 mg/kg, intraperitoneally) or vehicle.
-
Following a pre-treatment interval (e.g., 30 minutes), animals are administered d-amphetamine (e.g., 0.5 mg/kg, subcutaneously) or saline.
-
-
Data Collection: Locomotor activity (e.g., total distance traveled) is recorded for a specified duration (e.g., 90 minutes) immediately following amphetamine administration.
-
Data Analysis: The total distance traveled is compared between the different treatment groups using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests). A significant reduction in amphetamine-induced hyperlocomotion by the test compound is indicative of potential antipsychotic-like efficacy.
Prepulse Inhibition (PPI) of the Acoustic Startle Response
PPI is a measure of sensorimotor gating, a pre-attentive filtering process that is deficient in disorders like schizophrenia. This test assesses a compound's ability to restore normal sensorimotor gating in a deficit model.
Experimental Workflow:
Caption: Workflow for the Prepulse Inhibition (PPI) Assay.
Detailed Protocol:
-
Animals: Male Wistar or Sprague-Dawley rats are typically used.
-
Apparatus: Startle response chambers equipped with a sensitive platform to detect whole-body startle and a speaker to deliver acoustic stimuli.
-
Drug Administration: Animals are administered the test compound (e.g., this compound at 1 mg/kg) and/or a PPI-disrupting agent like amphetamine.
-
Test Session:
-
The session begins with an acclimation period with background white noise (e.g., 70 dB).
-
A series of trials are presented in a pseudorandom order, including:
-
Pulse-alone trials: A high-intensity acoustic stimulus (e.g., 120 dB) to elicit a startle response.
-
Prepulse-pulse trials: The startle stimulus is preceded by a weak, non-startling prepulse (e.g., 74, 78, 82, or 90 dB).[8]
-
No-stimulus trials: Background noise only.
-
-
-
Data Analysis: The magnitude of the startle response is recorded for each trial. The percentage of PPI is calculated using the formula: %PPI = [1 - (startle response on prepulse-pulse trial / startle response on pulse-alone trial)] x 100. A reversal of the amphetamine-induced deficit in PPI by the test compound suggests a restoration of sensorimotor gating.
Signaling Pathways and Logical Relationships
The pro-cognitive effects of M1 receptor modulation are believed to be mediated through the potentiation of cholinergic signaling in key brain regions like the hippocampus and prefrontal cortex, which are crucial for learning and memory.
Caption: M1 Receptor Signaling Pathway and Modulation by PAMs.
This diagram illustrates how acetylcholine released from the presynaptic neuron binds to the M1 receptor on the postsynaptic neuron. This compound, as an ago-PAM, can both enhance the effect of acetylcholine and directly activate the receptor. In contrast, a pure M1 PAM would only potentiate the binding of acetylcholine. This activation of the M1 receptor leads to a downstream signaling cascade involving Gq/11 proteins, ultimately resulting in cellular changes that are thought to underlie improvements in cognitive function.
Conclusion: The Path Forward for M1 Modulation
The available evidence suggests that while the M1 ago-PAM this compound shows promise in preclinical models of cognitive dysfunction, the reproducibility of its pro-cognitive effects may be hampered by a narrow therapeutic index. The intrinsic agonist activity that contributes to its efficacy may also be responsible for its dose-limiting side effects.
In contrast, pure M1 PAMs represent a potentially more refined therapeutic strategy. By selectively enhancing endogenous cholinergic signaling without direct receptor activation, these compounds may offer a wider therapeutic window and a more favorable safety profile. Head-to-head comparative studies of ago-PAMs and pure PAMs in a broader range of cognitive and safety models are crucial to definitively establish the optimal pharmacological profile for a clinically successful M1-targeted cognitive enhancer. Researchers and drug developers should prioritize the careful characterization of the agonist potential of novel M1 modulators to mitigate the risk of on-target adverse effects and improve the likelihood of translating preclinical efficacy into clinical benefit.
References
- 1. Discovery of the Potent and Selective M1 PAM-Agonist N-[(3R,4S)-3-Hydroxytetrahydro-2H-pyran-4-yl]-5-methyl-4-[4-(1,3-thiazol-4-yl)benzyl]pyridine-2-carboxamide (this compound): Evaluation of Efficacy and Cholinergic Side Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biased M1 receptor–positive allosteric modulators reveal role of phospholipase D in M1-dependent rodent cortical plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Positive allosteric modulation of M1 and M4 muscarinic receptors as potential therapeutic treatments for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Diverse Effects on M1 Signaling and Adverse Effect Liability within a Series of M1 Ago-PAMs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. imrpress.com [imrpress.com]
- 8. Neurological Disorders: Prepulse Inhibition | Taconic Biosciences [taconic.com]
Comparative Analysis of PF-06767832 Side Effect Profiles: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the side effect profile of PF-06767832, a selective M1 muscarinic acetylcholine receptor (mAChR) positive allosteric modulator (PAM)-agonist. The guide contrasts its safety profile with that of other cholinergic agents, including the non-selective muscarinic agonist xanomeline and currently approved acetylcholinesterase inhibitors (AChEIs) such as donepezil, rivastigmine, and galantamine. This analysis is supported by available preclinical and clinical data.
Executive Summary
This compound has been developed to selectively target the M1 mAChR, a key receptor implicated in cognitive processes, with the therapeutic goal of treating cognitive deficits in disorders like Alzheimer's disease and schizophrenia.[1] A critical hypothesis in its development was that selectivity for the M1 receptor, while avoiding M2 and M3 subtypes, would minimize the cholinergic side effects that have limited the clinical utility of non-selective muscarinic agonists.[1] However, preclinical studies have revealed that despite its high selectivity, this compound is associated with on-target cholinergic adverse events.[1][2] These include gastrointestinal and cardiovascular side effects, as well as convulsions.[1][2] This finding suggests that M1 receptor activation itself contributes to these cholinergic liabilities, challenging the long-held belief that such effects were solely mediated by M2 and M3 receptor activation.[1]
Comparative Side Effect Profiles
The following table summarizes the known side effect profiles of this compound and its comparators based on available data. It is important to note that direct head-to-head clinical trial data is limited, and the information presented is compiled from various preclinical and clinical studies.
| Side Effect Category | This compound | Xanomeline | Acetylcholinesterase Inhibitors (AChEIs) |
| Gastrointestinal | Diarrhea, Emesis (Vomiting)[1] | Nausea, Vomiting, Diarrhea, Hypersalivation[3] | Nausea, Vomiting, Diarrhea, Salivation, Abdominal Cramping[2] |
| Cardiovascular | Increased Blood Pressure, Increased Heart Rate[4] | Tachycardia, Hypotension (less common) | Bradycardia (reduced heart rate), Syncope[2][5] |
| Central Nervous System (CNS) | Convulsions/Seizures[2] | Dizziness, Headache | Dizziness, Headache, Insomnia, Somnolence[2][6] |
| Other Cholinergic | Salivation[7] | Sweating (Hyperhidrosis)[7] | Sweating, Urinary Incontinence |
| Mechanism of Side Effects | On-target M1 receptor activation[1][2] | Non-selective activation of M1, M2, and M3 receptors[7] | Systemic increase in acetylcholine levels, leading to overstimulation of muscarinic and nicotinic receptors |
Experimental Protocols and Methodologies
Detailed experimental protocols from the preclinical safety and toxicology studies of this compound are not publicly available in their entirety. However, based on published research, the methodologies likely involved the following:
Preclinical Safety Assessment in Rodent Models
-
Objective: To evaluate the dose-dependent adverse effects of this compound in vivo.
-
Animal Models: Male Sprague-Dawley rats and C57Bl/6 mice are commonly used for such studies.[8]
-
Methodology:
-
Dose Administration: Single or repeated doses of this compound are administered, typically via oral gavage or intraperitoneal injection.
-
Behavioral Assessments: A battery of tests is used to assess CNS side effects. This includes:
-
Modified Irwin Test or Functional Observational Battery (FOB): To systematically observe and score changes in behavior, autonomic function, and sensorimotor reflexes.
-
Locomotor Activity Monitoring: To quantify hyperactivity or hypoactivity.
-
Rotarod Test: To assess motor coordination and balance.
-
Seizure Threshold Testing: To determine the pro-convulsive potential, often using a chemical convulsant agent like pentylenetetrazole (PTZ).[9]
-
-
Cardiovascular Monitoring: In-dwelling telemetry devices are often used in conscious, freely moving animals to continuously monitor blood pressure, heart rate, and electrocardiogram (ECG) parameters.
-
Gastrointestinal Assessment: Observation for signs of diarrhea, emesis (in species that can vomit, such as dogs), and changes in fecal output.
-
Histopathology: At the end of the study, tissues from major organs are collected, processed, and examined microscopically for any pathological changes.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of M1 receptor modulation and a typical workflow for preclinical safety assessment.
Discussion and Future Directions
The emergence of on-target side effects with a highly selective M1 PAM-agonist like this compound has significant implications for the development of future cholinergic drugs for cognitive disorders. It underscores the complexity of the cholinergic system and suggests that a simple receptor subtype-selective approach may not be sufficient to eliminate all adverse effects.
Future research should focus on:
-
Understanding the downstream signaling pathways that differentiate the therapeutic cognitive effects from the adverse cholinergic effects, both mediated by the M1 receptor.
-
Developing biased agonists or PAMs that preferentially activate the signaling cascades responsible for cognitive enhancement while avoiding those that lead to side effects.
-
Conducting head-to-head clinical trials to provide a definitive comparative safety and efficacy profile of novel M1-targeted therapies against existing treatments.
This guide provides a snapshot of the current understanding of the side effect profile of this compound in comparison to other cholinergic agents. As more data from preclinical and potential clinical studies become available, a more refined and quantitative comparison will be possible.
References
- 1. Discovery of the Potent and Selective M1 PAM-Agonist N-[(3R,4S)-3-Hydroxytetrahydro-2H-pyran-4-yl]-5-methyl-4-[4-(1,3-thiazol-4-yl)benzyl]pyridine-2-carboxamide (this compound): Evaluation of Efficacy and Cholinergic Side Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting the M1 muscarinic acetylcholine receptor in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Galantamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. The safety and tolerability of donepezil in patients with Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evidence for Classical Cholinergic Toxicity Associated with Selective Activation of M1 Muscarinic Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Diverse Effects on M1 Signaling and Adverse Effect Liability within a Series of M1 Ago-PAMs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Safety pharmacology assessment of central nervous system function in juvenile and adult rats: effects of pharmacological reference compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for PF-06767832
This guide provides crucial safety and logistical information for the proper disposal of PF-06767832, a potent and selective M1 muscarinic acetylcholine receptor Positive Allosteric Modulator (PAM) utilized in neuroscience research.[1] Adherence to these procedural steps is vital for ensuring laboratory safety and regulatory compliance.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. The following procedures are based on general best practices for the disposal of potent, biologically active small molecule compounds used in research. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific regulations and guidance, as local rules may vary.
I. Immediate Safety and Handling for Disposal
Prior to beginning any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
| PPE Category | Specific Requirements |
| Hand Protection | Nitrile or other chemically resistant gloves. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Body Protection | A standard laboratory coat. |
II. Step-by-Step Disposal Protocol
The proper disposal of this compound, whether in pure (neat) form, in solution, or as contaminated labware, requires careful segregation and clear labeling. All waste generated from handling this compound should be treated as hazardous chemical waste.
Step 1: Waste Segregation
Properly segregate waste materials contaminated with this compound. Do not mix with non-hazardous or other types of chemical waste unless explicitly permitted by your institution's EHS guidelines.
| Waste Type | Description |
| Solid Waste | Unused or expired pure compound, contaminated lab consumables (e.g., pipette tips, microfuge tubes, weigh boats, gloves). |
| Liquid Waste | Solutions containing this compound, including experimental solutions and solvent rinses. |
| Sharps Waste | Contaminated needles, syringes, or other sharp objects. |
Step 2: Waste Containment
Use appropriate, designated containers for each type of waste.
-
Solid Waste: Collect in a clearly labeled, sealable plastic bag or a designated solid chemical waste container.
-
Liquid Waste: Collect in a sealable, chemically compatible (e.g., glass or polyethylene) waste container. If the solvent is volatile, ensure the container is properly vented or stored in a fume hood.
-
Sharps Waste: Place directly into a designated, puncture-proof sharps container.
Step 3: Labeling
All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the compound
-
The solvent system for liquid waste (e.g., "in Dimethyl Sulfoxide (DMSO)")
-
The date the waste was first added to the container
-
The name of the principal investigator or research group
Step 4: Storage and Collection
Store sealed and labeled waste containers in a designated, secure satellite accumulation area within the laboratory. This area should be away from general lab traffic and have secondary containment to prevent spills. Arrange for pickup by your institution's EHS department according to their schedule.
III. Experimental Workflow for Disposal
The following diagram illustrates the logical flow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
